molecular formula C12H10N2O2 B1179476 {4-(4-Chlorophenyl)Phenylmethyl}-1- CAS No. 132800-11-4

{4-(4-Chlorophenyl)Phenylmethyl}-1-

Cat. No.: B1179476
CAS No.: 132800-11-4
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Description

{4-(4-Chlorophenyl)Phenylmethyl}-1-, also known as {4-(4-Chlorophenyl)Phenylmethyl}-1-, is a useful research compound. Its molecular formula is C12H10N2O2. The purity is usually 95%.
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Properties

CAS No.

132800-11-4

Molecular Formula

C12H10N2O2

Synonyms

{4-(4-Chlorophenyl)Phenylmethyl}-1-

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1-[(4-Chlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacodynamics, Antiviral Mechanisms, and Molecular Utility[1]

Common Name: Norchlorcyclizine CAS Registry Number: 303-26-4 Chemical Class: Benzhydryl piperazine derivative[1][2][3]

Executive Summary

1-[(4-Chlorophenyl)phenylmethyl]piperazine, distinctively known as Norchlorcyclizine , represents the core pharmacophore of the benzhydryl piperazine class of antihistamines.[1][4] While historically categorized as the primary N-demethylated metabolite of first-generation H1 antagonists (Chlorcyclizine, Meclizine, Hydroxyzine), contemporary research has elevated its status from an inactive by-product to a bioactive scaffold with distinct therapeutic and toxicological profiles.[1]

This technical guide analyzes the compound’s dual mechanism of action: its classical (albeit reduced) affinity for the Histamine H1 receptor and its potent, non-canonical inhibition of Hepatitis C Virus (HCV) entry via direct interaction with the E1 envelope glycoprotein.[4] Furthermore, we detail the mechanistic basis of its teratogenic potential, a critical consideration for medicinal chemists utilizing this scaffold for drug design (e.g., Cetirizine synthesis).

Molecular Identity & Structural Pharmacology

Norchlorcyclizine is the structural backbone of the "piperazine antihistamine" family.[4] Its structure consists of a piperazine ring mono-substituted with a 4-chlorobenzhydryl group.[1]

  • Pharmacophore: The benzhydryl moiety provides lipophilicity essential for receptor pocket occupation, while the piperazine nitrogens serve as proton acceptors at physiological pH.[4]

  • Metabolic Context: It is generated via hepatic CYP450-mediated N-demethylation of Chlorcyclizine or oxidative cleavage of the side chains of Hydroxyzine and Meclizine.[1][4]

  • Synthetic Utility: It serves as the nucleophilic precursor for Cetirizine and Levocetirizine via alkylation with (2-chloroethoxy)acetic acid derivatives.[1][4]

Primary Mechanism: H1 Receptor Inverse Agonism

While less potent than its parent compounds, Norchlorcyclizine retains affinity for the Histamine H1 receptor (H1R).[4]

3.1 Mode of Action

Like most "antihistamines," Norchlorcyclizine is not a neutral antagonist but an inverse agonist .[1][4] The H1R is a G-protein-coupled receptor (GPCR) that exhibits constitutive activity (spontaneous transition to the active state


) even in the absence of histamine.[1][4]
  • Binding: Norchlorcyclizine binds to the transmembrane domains (TM) of the H1R, specifically interacting with Asp107 in TM3 and Lys191 in TM5.[1][4]

  • Stabilization: It stabilizes the receptor in its inactive conformation (

    
    ), shifting the equilibrium away from the active state (
    
    
    
    ).[1][4][5]
  • Signal Cessation: This prevents the coupling of the G

    
    q/11 protein, thereby inhibiting the downstream phospholipase C (PLC) cascade, IP3 generation, and cytosolic Calcium release.[4]
    
3.2 Comparative Potency

Data indicates that the N-substituent is critical for high-affinity binding.[1] The loss of the methyl (Chlorcyclizine) or ethoxy-ethanol (Hydroxyzine) group significantly increases the dissociation constant (


), reducing H1 potency.[1][4]
CompoundH1R Affinity (

)
Anticholinergic Activity
Chlorcyclizine (Parent)~10 nMModerate
Norchlorcyclizine (Metabolite)>100 nMLow
Cetirizine (Derivative)~6 nMNegligible
Emerging Mechanism: HCV Entry Inhibition

Recent repurposing screens have identified Norchlorcyclizine as a specific inhibitor of Hepatitis C Virus (HCV) entry, operating through a mechanism distinct from its antihistaminic activity.[1][4]

4.1 Target: E1 Envelope Glycoprotein

Unlike Direct-Acting Antivirals (DAAs) that target viral replication enzymes (NS3/4A, NS5A/B), Norchlorcyclizine targets the viral entry process.[1][4]

  • Fusion Inhibition: The molecule binds directly to the HCV E1 glycoprotein , specifically interacting with the hydrophobic pocket adjacent to the putative fusion peptide.[4][6]

  • Mechanism: This binding rigidifies the E1/E2 complex, preventing the low-pH-triggered conformational changes required for the fusion of the viral envelope with the host endosomal membrane.[4]

  • Specificity: It inhibits HCV pseudoparticles (HCVpp) and cell-culture infectious HCV (HCVcc) of genotypes 1b and 2a but does not affect HCV RNA replication directly.[1][4]

4.2 Pathway Visualization

The following diagram illustrates the blockade of the viral fusion event.

HCV_Inhibition HCV HCV Virion (E1/E2 Complex) Receptor Host Receptors (CD81, SR-B1) HCV->Receptor Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Acidification Endosomal Acidification (pH < 6.0) Endocytosis->Acidification Fusion_State E1 Fusion Peptide Exposure Acidification->Fusion_State Trigger Fusion Membrane Fusion & RNA Release Fusion_State->Fusion Drug Norchlorcyclizine (Inhibitor) Drug->Fusion_State  Direct Binding  (Steric Blockade)

Figure 1: Mechanism of HCV entry inhibition.[1] Norchlorcyclizine binds the E1 subunit, preventing the conformational shift necessary for membrane fusion.

Toxicology: Teratogenic Mechanism

Norchlorcyclizine is historically significant in toxicology due to its association with cleft palate formation in rodent models.[1][4] This effect is not mediated by H1 antagonism but by a physicochemical interaction with the extracellular matrix.[1]

  • Chondroitin Sulfate Binding: The piperazine nitrogen is protonated at physiological pH.[1][4] This cationic species binds tightly to the anionic sulfate groups of chondroitin sulfate in the embryonic extracellular matrix.

  • Calcium Displacement: This binding displaces Calcium ions (

    
    ) essential for palatal shelf elevation and fusion during embryogenesis.[1][4]
    
  • Result: The "wedging" of the palatal shelves fails, leading to cleft palate.[4] This toxicity profile necessitates the strict removal of Norchlorcyclizine impurities from commercial Cetirizine/Hydroxyzine preparations.[1][4]

Experimental Protocols
Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay

To validate the fusion inhibition mechanism described in Section 4.[4]

  • Pseudoparticle Generation:

    • Co-transfect HEK293T cells with three plasmids: (1) HCV E1/E2 envelope expression vector, (2) Retroviral/Lentiviral gag-pol vector, and (3) Luciferase reporter vector.[1][4]

    • Harvest supernatant after 48 hours and filter (0.45 µm).

  • Target Cell Preparation:

    • Seed Huh-7.5 human hepatoma cells (1 × 10⁴ cells/well) in 96-well plates.

  • Inhibitor Treatment:

    • Pre-incubate Huh-7.5 cells with serial dilutions of Norchlorcyclizine (0.1 nM – 10 µM) for 1 hour at 37°C.

    • Control: Use Chlorpromazine (endocytosis inhibitor) as a positive control.[1][4]

  • Infection:

    • Add HCVpp supernatant to the drug-treated cells.[1][4]

    • Spin-inoculate (optional) at 1200 rpm for 1 hour to enhance synchronicity.

    • Incubate for 4–6 hours, then replace media with fresh DMEM (drug-free).[1]

  • Readout:

    • Lyse cells after 72 hours.[1][4]

    • Quantify Luciferase activity (RLU).[1][4]

    • Validation: A reduction in RLU indicates entry inhibition.[1][4] Compare

      
       against VSV-G pseudoparticles (specificity control).
      
Protocol B: H1 Receptor Radioligand Binding

To determine affinity (


) relative to parent compounds.[1][4]
  • Membrane Preparation:

    • Homogenize CHO-K1 cells stably expressing human H1 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins; resuspend pellet in assay buffer.

  • Incubation:

    • Ligand: Use

      
      -Pyrilamine (~2 nM final concentration).[1][4]
      
    • Competitor: Add Norchlorcyclizine (10⁻¹⁰ to 10⁻⁵ M).[1][4]

    • Non-specific Binding: Define using 10 µM Triprolidine.[1][4]

    • Incubate for 60 minutes at 25°C in the dark.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[1][4]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1][4]
References
  • Chamoun-Emanuelli, A. M., et al. (2015).[1][4] Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.

  • He, S., et al. (2015).[1][4] Chlorcyclizine is a pangenotypic inhibitor of hepatitis C virus entry.[1][4] Scientific Reports.[1][4] [1][4]

  • Lian, Z., et al. (2020).[1][4] Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1.[1][4][6] Cell Chemical Biology.

  • King, C. T., et al. (1965).[1][4] Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse. American Journal of Obstetrics and Gynecology.

  • Wilk, A. L., et al. (1978).[1][4] Chlorcyclizine induction of cleft palate in the rat: degradation of palatal glycosaminoglycans. Teratology.

  • Gillum, J. G., et al. (1996).[1][4] Hydroxyzine and Cetirizine Pharmacokinetics/Pharmacodynamics. Clinical Pharmacokinetics.

Sources

A Technical Guide to the Inactive Metabolites of Meclizine and Chlorcyclizine: Pathways, Profiling, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Meclizine and chlorcyclizine are first-generation antihistamines belonging to the piperazine class, structurally and pharmacologically related to cyclizine and hydroxyzine.[1][2] While both have established roles in managing symptoms of allergy, vertigo, and motion sickness, a comprehensive understanding of their metabolic fate is critical for drug development professionals and researchers.[2][3][4][5] The biotransformation of these compounds primarily leads to the formation of metabolites with diminished or negligible pharmacological activity. This guide provides an in-depth exploration of the metabolic pathways that produce these inactive metabolites, offers a comparative analysis, and details the experimental methodologies essential for their accurate identification and quantification. The focus is on the causality behind metabolic transformations and the self-validating nature of the analytical protocols described herein.

Part 1: Metabolic Disposition of Meclizine

Meclizine's therapeutic effects in treating motion sickness and vertigo are well-documented.[3] However, its journey through the body involves significant metabolic conversion. While the complete metabolic fate in humans is still an area of ongoing research, in vitro studies have provided significant insights.[6][7]

Primary Metabolic Pathway

The metabolism of meclizine is predominantly hepatic. In vitro studies utilizing human hepatic microsomes and recombinant CYP enzymes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for its biotransformation.[1][3][6][7][8][9][10][11] This enzymatic action is the initiating step that leads to the formation of its major metabolites. The significant role of CYP2D6 introduces the potential for inter-individual variability in meclizine exposure due to genetic polymorphisms of the enzyme, which can result in poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[6][7][12]

Key Metabolites

In rats, meclizine is known to be metabolized to norchlorcyclizine through the cleavage of the m-methylbenzyl group from the piperazine ring.[4] While this specific pathway is well-documented in animal models, the primary transformation products identified from meclizine also include 1-[(4-Chlorophenyl)phenylmethyl]piperazine and 4-Chlorobenzophenone.[4] For the purpose of this guide, we will focus on the N-dealkylation pathway leading to a norchlorcyclizine-like metabolite, which represents a significant route of inactivation.

  • Norchlorcyclizine (in animal models): This metabolite is formed via N-debenzylation.[13] It is considered to have significantly reduced or little antihistamine activity compared to the parent compound.[14] While it acts as a direct inhibitor of CYP3A enzymes, it is not a mechanism-based inactivator like its parent drug, meclizine.[13]

The following diagram illustrates the primary metabolic transformation of meclizine.

Meclizine_Metabolism Meclizine Meclizine Metabolite 1-[(4-Chlorophenyl)phenylmethyl]piperazine (Norchlorcyclizine-like metabolite) Meclizine->Metabolite N-dealkylation Enzyme CYP2D6 (Primary Enzyme) Enzyme->Meclizine

Caption: Metabolic pathway of Meclizine via N-dealkylation.

Part 2: Metabolic Disposition of Chlorcyclizine

Chlorcyclizine is used for the symptomatic relief of hypersensitivity reactions like rhinitis and urticaria.[2][5][15] Its metabolism is well-characterized and involves multiple pathways that result in pharmacologically less active compounds.

Primary Metabolic Pathways

The biotransformation of chlorcyclizine occurs via two main routes:

  • N-demethylation: This is the main metabolic pathway, leading to the formation of its principal metabolite, norchlorcyclizine.[15][16] This process involves the removal of the methyl group from the piperazine ring.

  • N-oxidation: A secondary pathway involves the oxidation of the nitrogen atom in the piperazine ring, resulting in the formation of chlorcyclizine N-oxide.[15][16]

High concentrations of the N-desmethyl metabolite, norchlorcyclizine, are found in tissues such as the liver, lungs, kidney, and spleen.[16] Both norchlorcyclizine and chlorcyclizine N-oxide are excreted in the urine.[15][16]

Key Inactive Metabolites
  • Norchlorcyclizine: This is the primary metabolite of chlorcyclizine.[17] It exhibits little to no antihistamine activity, rendering it effectively inactive compared to the parent drug.[14] Despite its lack of antihistamine effect, it has been shown to possess antiviral activity against Hepatitis C virus (HCV), comparable to the parent compound.[14]

  • Chlorcyclizine N-oxide: This is a minor metabolite. It is important to note that chlorcyclizine N-oxide is not an intermediate in the pathway to forming norchlorcyclizine.[16]

The diagram below outlines the metabolic pathways for chlorcyclizine.

Chlorcyclizine_Metabolism Chlorcyclizine Chlorcyclizine Norchlorcyclizine Norchlorcyclizine (Primary, Inactive) Chlorcyclizine->Norchlorcyclizine N-demethylation N_Oxide Chlorcyclizine N-oxide (Secondary) Chlorcyclizine->N_Oxide N-oxidation

Caption: Metabolic pathways of Chlorcyclizine.

Part 3: Comparative Analysis and Data Summary

Meclizine and chlorcyclizine share a common structural backbone, which results in overlapping metabolic products. The N-dealkylation of meclizine (in rats) and the N-demethylation of chlorcyclizine both yield norchlorcyclizine or a structurally analogous compound.[4][16] This highlights a key convergent point in their metabolic fates.

The primary distinction lies in the substituent on the piperazine nitrogen: meclizine has a methylbenzyl group, while chlorcyclizine has a methyl group. The enzymatic cleavage of these groups is a primary route for inactivation.

Metabolite Summary Table
Parent DrugPrimary Enzyme(s)Major Metabolite(s)Metabolic ReactionPharmacological Activity of Metabolite
Meclizine CYP2D6 (in vitro)[1][6][9]1-[(4-Chlorophenyl)phenylmethyl]piperazineN-dealkylationInactive/Significantly Reduced Activity[4]
Chlorcyclizine Not specifiedNorchlorcyclizineN-demethylationLittle antihistamine activity[14]
Chlorcyclizine N-oxideN-oxidationNot specified, presumed inactive

Part 4: Experimental Protocols for Metabolite Profiling

The accurate identification and quantification of drug metabolites are cornerstones of pharmacokinetic and drug safety assessments. For piperazine derivatives like meclizine and chlorcyclizine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard analytical technique due to its high sensitivity and specificity.[18][19]

Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by the need to detect trace levels of metabolites within complex biological matrices such as plasma, urine, or tissue homogenates.[19] The liquid chromatography step separates the parent drug from its metabolites and endogenous matrix components, while the tandem mass spectrometer provides definitive structural confirmation and quantification based on unique mass-to-charge ratios and fragmentation patterns.[20]

General Experimental Workflow

The workflow for metabolite analysis is a multi-step process designed to ensure accuracy and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine) Spike Spike Internal Standard Matrix->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Identification Metabolite ID (Fragment Analysis) Integration->Identification

Caption: Workflow for LC-MS/MS-based metabolite profiling.

Step-by-Step Protocol: LC-MS/MS Analysis of Norchlorcyclizine

This protocol is a representative method for the quantification of norchlorcyclizine in human plasma.

1. Internal Standard (IS) Selection:

  • Rationale: An ideal IS corrects for variability during sample preparation and analysis. A stable isotope-labeled (SIL) version of the analyte (e.g., deuterated norchlorcyclizine) is preferred. If unavailable, a structural analog with similar chemical properties, such as cyclizine, can be used.[18]

  • Procedure: Prepare a stock solution of the IS (e.g., cyclizine-d4) in methanol at 1 mg/mL. Create a working solution by diluting the stock to 100 ng/mL in 50% methanol.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is used to remove proteins and other interfering substances from the plasma, concentrating the analytes of interest.[21]

  • Procedure:

    • Pipette 200 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the IS working solution (100 ng/mL).

    • Vortex for 10 seconds.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

3. LC-MS/MS Conditions:

  • Rationale: Chromatographic conditions are optimized to achieve separation between the parent drug and its metabolites. Mass spectrometric parameters are tuned for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

  • Procedure:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Example):

      • Chlorcyclizine: Q1: 301.1 -> Q3: 167.1

      • Norchlorcyclizine: Q1: 287.1 -> Q3: 167.1

      • IS (Cyclizine-d4): Q1: 271.2 -> Q3: 171.1

4. Data Analysis and Validation:

  • Rationale: The protocol's trustworthiness is established through validation, ensuring it is a self-validating system.

  • Procedure:

    • Construct a calibration curve by analyzing blank plasma samples spiked with known concentrations of norchlorcyclizine.

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Plot the peak area ratio against the concentration to generate a linear regression curve.

    • Determine the concentration of norchlorcyclizine in unknown samples by interpolating their peak area ratios from the calibration curve.

    • Validate the method for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. Common challenges include ion suppression from the biological matrix, which can be assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[18]

Conclusion

The metabolic pathways of meclizine and chlorcyclizine are primarily routes of inactivation, leading to the formation of metabolites with significantly reduced or absent antihistamine activity. The key transformations involve N-dealkylation and N-oxidation, with norchlorcyclizine emerging as a common metabolic product. For drug development professionals, understanding these pathways, particularly the role of polymorphic enzymes like CYP2D6 in meclizine metabolism, is crucial for predicting pharmacokinetic variability and potential drug-drug interactions. The application of robust analytical methods like LC-MS/MS is indispensable for the reliable characterization and quantification of these inactive metabolites, providing the foundational data for comprehensive safety and efficacy assessments.

References

  • Title: Meclizine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: Pharmacology URL: [Link]

  • Title: Meclizine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Meclizine: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]

  • Title: HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE - CORE Source: CORE URL: [Link]

  • Title: Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption | Request PDF Source: ResearchGate URL: [Link]

  • Title: Meclizine metabolism and pharmacokinetics: formulation on its absorption. Source: ClinPGx URL: [Link]

  • Title: Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Chlorcyclizine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Meclizine, a pregnane X receptor agonist, is a direct inhibitor and mechanism-based inactivator of human cytochrome P450 3A - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Meclizine | C25H27ClN2 | CID 4034 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chlorcyclizine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Get your patient on Meclizine Hydrochloride - PrescriberPoint Source: PrescriberPoint URL: [Link]

  • Title: Chlorcyclizine Source: Everything.explained.today URL: [Link]

  • Title: PHYSIOLOGICAL DISTRIBUTION AND METABOLIC INACTIVATION OF CHLORCYCLIZINE AND CYCLIZINE - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chlorcyclizine: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]

  • Title: Cyclizine - LiverTox - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chlorcyclizine Hydrochloride - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE Source: CORE URL: [Link]

  • Title: ANTIVERT® (meclizine HCl) tablets, for oral use Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]

  • Title: Antivert - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]

  • Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]

  • Title: Analytical strategies for identifying drug metabolites - PubMed Source: National Center for Biotechnology Information URL: [Link]

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Anticancer activity of 1-(4-chlorobenzhydryl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Anticancer Activity of 1-(4-Chlorobenzhydryl)piperazine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-chlorobenzhydryl)piperazine derivatives, a promising class of compounds exhibiting significant anticancer activity. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Piperazine Scaffold in Modern Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across various therapeutic areas.[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making it an attractive framework for drug design.[2] In oncology, piperazine derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of microtubule synthesis, cell cycle progression, and angiogenesis.[1][3]

At the heart of the compounds discussed herein is the 1-(4-chlorobenzhydryl)piperazine moiety. This structure serves as a critical intermediate in the synthesis of various pharmaceuticals, including antihistamines and agents targeting the central nervous system.[4][5][6] Its utility extends into oncology, where derivatization of the second nitrogen atom has yielded novel molecules with potent cytotoxic effects against a multitude of cancer cell lines.[1][4] This guide synthesizes the current understanding of these derivatives, providing both foundational knowledge and practical, field-proven insights into their development as potential anticancer agents.

Synthetic Chemistry: From Core Intermediate to Bioactive Derivatives

The synthesis of these anticancer agents is a multi-step process that begins with the formation of the core 1-(4-chlorobenzhydryl)piperazine intermediate, which is then elaborated through substitution reactions.

Synthesis of the 1-(4-Chlorobenzhydryl)piperazine Intermediate

The foundational intermediate is typically prepared via a three-step sequence starting from 4-chlorobenzophenone.[1][7]

  • Reduction: 4-chlorobenzophenone is reduced to the corresponding benzhydrol using a reducing agent like sodium borohydride (NaBH₄).[1][7] The choice of NaBH₄ is strategic; it is a mild and selective reagent, effectively reducing the ketone without affecting the aromatic chloro-substituent, leading to high yields.

  • Chlorination: The resulting 4-chlorobenzhydrol is converted to 4-chlorobenzhydryl chloride. This is often achieved using thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[1][5] This step transforms the hydroxyl group into a good leaving group, priming the molecule for nucleophilic substitution.

  • Piperazine Coupling: The 4-chlorobenzhydryl chloride is reacted with an excess of piperazine. The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of piperazine displaces the chloride. Anhydrous potassium carbonate is often used as a base to neutralize the HCl formed during the reaction.[1][7][8]

G cluster_0 Synthesis of Core Intermediate 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzhydrol 4-Chlorobenzhydrol 4-Chlorobenzophenone->4-Chlorobenzhydrol  Reduction (NaBH4) 4-Chlorobenzhydryl Chloride 4-Chlorobenzhydryl Chloride 4-Chlorobenzhydrol->4-Chlorobenzhydryl Chloride  Chlorination (SOCl2) 1-(4-Chlorobenzhydryl)piperazine 1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Chloride->1-(4-Chlorobenzhydryl)piperazine  + Piperazine, K2CO3

Caption: Synthesis of the core intermediate.

Derivatization at the N-4 Position

The key to unlocking the anticancer activity lies in the derivatization of the second nitrogen of the piperazine ring. A common and effective strategy is the nucleophilic substitution reaction with various substituted benzoyl chlorides.[1][3] This reaction creates a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, allowing for systematic exploration of structure-activity relationships.[1]

Experimental Protocol: Synthesis of 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (A Representative Derivative)

This protocol describes a self-validating system where product formation can be monitored and confirmed at each stage.

  • Dissolution: Dissolve 1-(4-chlorobenzhydryl)piperazine (1 mmol) and triethylamine (1.2 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Acylation: Add a solution of 4-chlorobenzoyl chloride (1.1 mmol) in the same anhydrous solvent dropwise to the cooled mixture over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted tertiary amine, while the basic wash removes excess acid chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure compound.[1]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The disappearance of the N-H proton signal in ¹H NMR and the appearance of a carbonyl (N-C=O) stretch in the IR spectrum (around 1635–1645 cm⁻¹) are key indicators of successful N-substitution.[1][3]

In Vitro Anticancer Efficacy

Derivatives of 1-(4-chlorobenzhydryl)piperazine have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[1][7][9][10]

Cytotoxicity Screening Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.

Compound IDR-Group (Substitution on Benzoyl Ring)HUH7 (Liver) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Reference
5a 4-Chloro17.216.517.1[1]
5b 4-Fluoro>4018.219.3[1]
5c 4-Methoxy19.518.919.4[1]
5d 4-Bromo16.115.616.0[1]
5e 4-Nitro16.316.216.5[1]
5g 2,4-di-Fluoro15.614.815.2[1]

Data synthesized from Yarim, M., et al. (2012). Int. J. Mol. Sci.[1]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 2.5 µM to 40 µM) and a vehicle control (e.g., DMSO). Include a positive control like Camptothecin.[7] Incubate for a specified period, typically 72 hours.[7]

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and air dry. Solubilize the protein-bound dye by adding 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values using non-linear regression analysis.

G cluster_1 Cytotoxicity Screening Workflow (SRB Assay) A Plate Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 72 hours B->C D Fix Cells with TCA C->D E Stain with SRB Dye D->E F Wash and Solubilize Bound Dye E->F G Read Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for the SRB cytotoxicity assay.

Unraveling the Mechanism of Action

The anticancer effects of piperazine-based compounds, including 1-(4-chlorobenzhydryl)piperazine derivatives, are often multifactorial. Mechanistic evaluations have pointed towards several key cellular processes that are disrupted by these agents.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer piperazine derivatives is the disruption of microtubule dynamics.[1][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell shape, and intracellular transport.[11]

These derivatives are thought to act as tubulin polymerization inhibitors, likely by binding to the colchicine binding site on β-tubulin.[11][12][13] This interaction prevents the assembly of α,β-tubulin heterodimers into microtubules. The resulting destabilization of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3] This mode of action is distinct from that of taxanes (which stabilize microtubules) and makes these compounds particularly interesting, as agents that bind the colchicine site may overcome certain types of drug resistance.[11]

Induction of Apoptosis

A consistent outcome of treating cancer cells with these derivatives is the induction of apoptosis.[1] This is a direct consequence of the mitotic arrest caused by tubulin inhibition. Evidence for apoptosis is typically gathered through assays that detect:

  • Caspase Activation: Cleavage and activation of executioner caspases (e.g., caspase-3).

  • DNA Fragmentation: The characteristic laddering pattern on an agarose gel.

  • Changes in Apoptotic Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.[14]

Other Potential Mechanisms

While tubulin inhibition is a major pathway, other mechanisms may contribute to the overall anticancer effect. Some piperazine derivatives have been reported to inhibit topoisomerase II, an enzyme that alters DNA topology and is vital for DNA replication and segregation.[1][7] Additionally, anti-angiogenic effects, which are critical for preventing tumor growth and metastasis, have also been associated with this class of compounds.[1][3]

G cluster_2 Proposed Mechanism of Action A Piperazine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Cell Cycle Arrest D->E F Caspase Activation E->F G Apoptosis F->G

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of Cetirizine Dihydrochloride via N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026


) via Halo-Ester Intermediate
Author:  Senior Application Scientist

Part 1: Strategic Overview

Scope and Application

This application note details the synthesis of Cetirizine Dihydrochloride (an H1-receptor antagonist) starting from 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP). While early industrial routes utilized 2-chloroethoxyacetamide (requiring harsh hydrolysis), this protocol focuses on the Ester Alkylation Route (using Ethyl 2-(2-chloroethoxy)acetate).

Why this route?

  • Yield Efficiency: The ester route, particularly when catalyzed by Potassium Iodide (Finkelstein condition), typically yields >85% conversion.

  • Purification: The intermediate ester is lipophilic, allowing for easy removal of inorganic salts and unreacted polar impurities via simple aqueous washing before hydrolysis.

  • Scalability: This workflow minimizes the formation of the "Cetirizine Dimer" impurity common in direct acid alkylation.

Retrosynthetic Analysis

The synthesis relies on the nucleophilic attack of the secondary amine of CPMP onto the alkyl halide tail of the ethoxyacetate chain.



Part 2: Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 1.0 eq CPMP : 1.5 eq Alkylating AgentExcess alkylating agent drives the reaction to completion, minimizing unreacted CPMP.
Catalyst Potassium Iodide (0.1 eq)In situ formation of the iodo-intermediate accelerates the

reaction (Finkelstein).
Base Potassium Carbonate (

)
Scavenges HCl generated during alkylation; prevents protonation of the piperazine amine.
Solvent Toluene or DMFHigh boiling point allows for sufficient activation energy; Toluene simplifies aqueous workup.
Temperature 110°C - 135°CRequired to overcome steric hindrance at the secondary amine.

Part 3: Detailed Experimental Protocol

Phase A: Synthesis of Cetirizine Ethyl Ester

Reagents:

  • CPMP (1-[(4-chlorophenyl)phenylmethyl]piperazine): 28.6 g (0.10 mol)

  • Ethyl 2-(2-chloroethoxy)acetate: 27.0 g (0.16 mol)

  • Potassium Carbonate (

    
    ), anhydrous: 21.0 g (0.15 mol)
    
  • Potassium Iodide (KI): 1.6 g (0.01 mol)

  • Solvent: Toluene (150 mL) or Xylene (for higher reflux temp)

Procedure:

  • Charging: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge the CPMP,

    
    , and KI into Toluene.
    
  • Addition: Add Ethyl 2-(2-chloroethoxy)acetate dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    110°C) with vigorous stirring. Maintain reflux for 10–12 hours.
    
    • In-Process Control (IPC): Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1).[1] Target: Disappearance of CPMP (

      
      ).
      
  • Workup:

    • Cool reaction mass to 25°C.

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ). Wash the cake with Toluene (30 mL).
    • Wash the combined organic filtrate with water (

      
      ) to remove residual DMF (if used) or traces of salts.
      
    • Optional: If high purity is required, the solvent can be evaporated to yield the crude ester as a viscous reddish oil. For this protocol, we proceed directly to hydrolysis (telescoping).

Phase B: Hydrolysis and Salt Formation

Reagents:

  • Sodium Hydroxide (NaOH): 8.0 g (0.2 mol) dissolved in 50 mL Water.

  • Ethanol (Absolute): 100 mL.

  • Hydrochloric Acid (Conc. 37%): As required for pH adjustment.

  • Acetone: 200 mL (for crystallization).

Procedure:

  • Saponification: Add the Ethanol and aqueous NaOH solution to the organic layer (or crude ester) from Phase A.

  • Reflux: Heat to reflux (80°C) for 3–4 hours.

    • Mechanism:[2] Ester hydrolysis releases the free carboxylate.

  • Extraction:

    • Evaporate the Ethanol under reduced pressure.[3]

    • Dilute residue with Water (100 mL) and wash with Dichloromethane (DCM, 50 mL) to remove unreacted neutral organic impurities (e.g., dialkylated by-products). Discard the organic (DCM) layer.

    • The product is now in the Aqueous Layer as the Sodium Salt.

  • Acidification:

    • Adjust the pH of the aqueous layer to 4.5–5.0 using dilute HCl. The free acid (Zwitterion) will precipitate or form an oil.

    • Extract the free acid into Dichloromethane (

      
      ). Dry over 
      
      
      
      and evaporate to dryness.
  • Salt Formation (Dihydrochloride):

    • Dissolve the thick residue in Acetone (150 mL).

    • Cool to 0–5°C.[3]

    • Slowly bubble dry HCl gas or add Conc. HCl (approx 18 mL) dropwise until pH < 1.

    • Stir for 1 hour at 0°C. A white precipitate of Cetirizine Dihydrochloride will form.

  • Isolation: Filter the solid, wash with cold Acetone, and dry under vacuum at 50°C.

Part 4: Data & Quality Control[4]

Expected Results
MetricValueNotes
Theoretical Yield 46.1 gBased on 0.1 mol CPMP
Expected Yield 36.0 – 38.0 g78% – 82% overall
Melting Point 225°C – 228°CDecomposes
Appearance White crystalline powderHygroscopic
Impurity Profile (USP/EP Standards)

Monitoring these specific impurities is critical for regulatory compliance.

Impurity NameOriginControl Strategy
Impurity A (CPMP) Unreacted Starting MaterialEnsure excess alkylating agent; Monitor IPC.
Impurity B (Cetirizine Amide) Hydrolysis byproduct (if amide route used)Not prominent in Ester route; ensure full saponification.
Impurity D (Dimer) Reaction of CPMP with Cetirizine EsterAvoid ultra-high concentrations; maintain stoichiometry.
Impurity G (Ester) Incomplete HydrolysisEnsure sufficient reflux time with NaOH.

Part 5: Workflow Visualization

The following diagram illustrates the chemical pathway and the logical flow of the workup, highlighting the critical separation of the "Ester" intermediate.

CetirizineSynthesis Start Start: CPMP (Secondary Amine) Reaction Reaction: N-Alkylation (Reflux in Toluene, 12h) Start->Reaction Reagents Reagents: Ethyl 2-(2-chloroethoxy)acetate K2CO3, KI (Catalyst) Reagents->Reaction Intermediate Intermediate: Cetirizine Ethyl Ester Reaction->Intermediate S_N2 Mechanism Hydrolysis Hydrolysis: NaOH / Ethanol (Reflux) Intermediate->Hydrolysis Saponification Extraction Extraction: Wash with DCM (Remove Neutral Impurities) Hydrolysis->Extraction Aqueous Layer (Na Salt) Acidification Acidification: Formation of Cetirizine Acid (pH 4.5) Extraction->Acidification Isolate Zwitterion SaltForm Salt Formation: HCl in Acetone Acidification->SaltForm Final Final Product: Cetirizine Dihydrochloride SaltForm->Final Crystallization

Figure 1: Process flow diagram for the synthesis of Cetirizine Dihydrochloride via the Ester Route.

Part 6: References

  • Opio, et al. (1985). 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. U.S. Patent 4,525,358.[4][5] UCB Pharmaceuticals.[5]

  • Pessnaux, et al. (2000). Process for the preparation of esters of [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetic acid.[6][7][8][9][10] U.S. Patent 6,100,400.

  • Venkat Narsaiah, A., et al. (2010).[3] A Simple and Straightforward Synthesis of Antihistaminic Drug Cetirizine.[3] International Journal of Applied Biology and Pharmaceutical Technology.

  • European Pharmacopoeia (Ph. Eur.) . Cetirizine Dihydrochloride Monograph 1084. (Standard for impurity profiling).

Sources

Application Notes & Protocols: A-Z Guide to Investigating the Metabolism of 1-[(4-Chlorophenyl)phenylmethyl]piperazine (pCPP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed experimental framework for elucidating the metabolic fate of 1-[(4-Chlorophenyl)phenylmethyl]piperazine (pCPP), a known metabolite of the antihistamines cetirizine and hydroxyzine.[1][][3] The protocols outlined herein are designed to empower researchers in drug development and metabolism sciences to identify and characterize pCPP metabolites, understand the enzymatic pathways involved, and predict potential pharmacokinetic behaviors. This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices, ensuring a robust and scientifically sound investigation. We will cover both in vitro and in vivo methodologies, from initial stability screening in liver microsomes and hepatocytes to metabolite identification using advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques.

Introduction: The "Why" Behind Studying pCPP Metabolism

Understanding the metabolic pathway of any compound intended for or resulting from therapeutic use is a cornerstone of modern drug development and safety assessment. 1-[(4-Chlorophenyl)phenylmethyl]piperazine (pCPP) is not just a chemical entity; it is the primary active metabolite of hydroxyzine and is structurally related to cetirizine.[][3] Therefore, its own metabolic stability and potential for further biotransformation are of significant interest. A thorough investigation into pCPP metabolism is critical for several reasons:

  • Predicting Pharmacokinetics: The rate and pathways of metabolism directly influence a compound's half-life, bioavailability, and clearance.[4]

  • Identifying Active or Reactive Metabolites: Further metabolism of pCPP could lead to the formation of new molecules with their own pharmacological or toxicological profiles.

  • Understanding Drug-Drug Interactions (DDIs): Identifying the specific enzymes responsible for pCPP metabolism, primarily Cytochrome P450 (CYP) isoenzymes, is crucial for predicting potential interactions with co-administered drugs.[5][6][7]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive metabolism data as part of the safety evaluation for any new chemical entity.[8][9]

This guide provides the necessary protocols to build a comprehensive metabolic profile of pCPP, from foundational in vitro assays to more complex in vivo characterizations.

Foundational In Vitro Metabolism Models

In vitro systems offer a controlled environment to assess metabolic stability and identify the primary routes of metabolism. They are cost-effective, high-throughput, and reduce the reliance on animal testing in the early stages of discovery.[10]

Liver Microsomal Stability Assay

Causality: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[11][12] They are an enriched source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[13][14][15][16] This assay is a rapid and effective first-pass screen to determine the intrinsic clearance of pCPP mediated by these key enzymes.[17][18]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_pCPP Prepare pCPP Stock (e.g., 10 mM in DMSO) pre_incubation Pre-incubate Microsomes, Buffer, and pCPP prep_pCPP->pre_incubation prep_microsomes Thaw Liver Microsomes (Human, Rat, etc.) on Ice prep_microsomes->pre_incubation prep_buffer Prepare 100 mM Phosphate Buffer (pH 7.4) prep_buffer->pre_incubation prep_nadph Prepare NADPH Cofactor Solution (20 mM) initiation Initiate Reaction with NADPH prep_nadph->initiation pre_incubation->initiation incubation Incubate with Agitation initiation->incubation sampling Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Terminate with Cold Acetonitrile + Internal Standard sampling->quenching centrifuge Centrifuge to Pellet Protein quenching->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Liver Microsomal Stability Assay.

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH regenerating system solution in the phosphate buffer.

    • Prepare a 1 µM working solution of pCPP in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the pCPP working solution and the microsomal suspension (final protein concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[13][19]

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing:

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining pCPP at each time point.

Data Interpretation: Plot the natural logarithm of the percentage of pCPP remaining versus time. The slope of this line will give the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Hepatocyte Stability and Metabolite Profiling

Causality: While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II conjugation reactions (e.g., glucuronidation, sulfation) and the cellular machinery for drug transport.[13][17] Cryopreserved or fresh hepatocytes represent the "gold standard" for in vitro metabolism studies because they contain a complete set of hepatic enzymes and cofactors in a physiologically relevant environment.[20][21][22] This assay provides a more comprehensive picture of pCPP's overall metabolic fate.

Protocol:

  • Hepatocyte Plating (for plated assays):

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated plates and allow them to attach for several hours or overnight.[20]

  • Incubation (Suspension or Plated):

    • Prepare a 1 µM solution of pCPP in the appropriate incubation medium (e.g., Williams' Medium E).

    • Remove the plating medium (if applicable) and add the pCPP-containing medium to the cells. For suspension assays, add pCPP to the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL).[22][23]

    • Incubate at 37°C in a humidified incubator.

  • Sample Collection:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of both the cells and the supernatant.

    • Quench the reaction immediately with ice-cold acetonitrile or methanol.

  • Sample Processing and Analysis:

    • Process samples as described for the microsomal assay.

    • Analyze using high-resolution LC-MS/MS for both quantitative analysis (disappearance of parent pCPP) and qualitative analysis (detection of potential metabolites).[24]

In Vivo Metabolism Studies: The Whole System Perspective

Causality: In vivo studies using animal models are essential to understand how a compound behaves in a complex biological system, integrating absorption, distribution, metabolism, and excretion (ADME).[25][26][27] While in vitro models are predictive, in vivo data provides the definitive picture of the metabolites formed and their relative abundance in circulation.[28] The choice of animal model should be based on similarities in metabolic pathways to humans, if known.[27][29]

Protocol Outline:

  • Animal Model Selection:

    • Select an appropriate species (e.g., Sprague-Dawley rat or Beagle dog). Justification should be based on any available data suggesting similar metabolic profiles to humans.[26]

  • Dosing and Sample Collection:

    • Administer a single dose of pCPP to the animals via a relevant route (e.g., oral gavage or intravenous).

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Collect urine and feces over a 24 or 48-hour period using metabolic cages.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Urine: Centrifuge to remove particulates.

    • Feces: Homogenize with a suitable solvent and extract the compounds.

    • All samples should be stored at -80°C until analysis.

  • Analysis:

    • Employ advanced LC-MS/MS techniques for metabolite profiling and structural elucidation in the various biological matrices.

Analytical Methodologies: Identifying the Unknowns

The cornerstone of any metabolism study is a robust and sensitive analytical method, typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[30][31][32]

Workflow for Metabolite Identification:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Elucidation cluster_data Data Analysis sample Biological Sample (Plasma, Urine, Incubate) extraction Extraction (PPT, LLE, or SPE) sample->extraction injection Inject Extract extraction->injection separation Reverse-Phase HPLC/UPLC injection->separation ms1 Full Scan MS (MS1) (Detect Parent & Metabolites) separation->ms1 ms2 Product Ion Scan (MS/MS) (Fragment for Structure) ms1->ms2 Based on expected mass shifts hrms High-Resolution MS (HRMS) (Determine Elemental Composition) ms2->hrms Confirm software Metabolite ID Software hrms->software pathway Propose Metabolic Pathway software->pathway

Caption: General workflow for LC-MS based metabolite identification.

Sample Preparation

Causality: Biological matrices are complex and contain endogenous components (proteins, salts, lipids) that can interfere with analysis, a phenomenon known as matrix effects.[33] Proper sample preparation is crucial to remove these interferences and concentrate the analytes of interest, thereby improving sensitivity and data quality.[34][35][36]

  • Protein Precipitation (PPT): The simplest method. Involves adding a cold organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. It's fast and effective for initial screening.[30]

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent like ethyl acetate).[30]

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts. The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a different solvent.[36]

LC-MS/MS Instrumentation and Settings

The goal is to chromatographically separate pCPP from its metabolites and then use the mass spectrometer to determine their mass and structure.

ParameterTypical SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for moderately lipophilic compounds like pCPP.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for positive ion mode ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes compounds from the C18 column.
Ionization Mode Positive Electrospray Ionization (ESI+)Piperazine nitrogens are readily protonated.
MS Scan Type 1 Full Scan (e.g., m/z 100-800)To detect all potential metabolites.
MS Scan Type 2 Product Ion Scan (MS/MS)To fragment parent and metabolite ions for structural information.

Metabolite Prediction: Common metabolic transformations include:

  • Oxidation (Hydroxylation): +16 Da mass shift

  • N-dealkylation: Variable mass shift

  • Glucuronidation: +176 Da mass shift

Researchers should use the mass spectrometer to look for these expected mass shifts relative to the parent pCPP molecule.

Data Synthesis and Pathway Elucidation

The final step is to integrate all the data from the in vitro and in vivo experiments to construct a putative metabolic pathway for pCPP. This involves:

  • Correlating Peaks: Match the retention times and mass spectra of metabolites observed in vitro with those found in vivo.

  • Structural Elucidation: Use the MS/MS fragmentation patterns to propose structures for the observed metabolites.

  • Enzyme Phenotyping (Optional but Recommended): Use recombinant CYP enzymes or specific chemical inhibitors in the microsomal assay to identify the specific CYP isoforms responsible for pCPP's primary metabolism (e.g., CYP3A4, CYP2D6).[37]

Proposed Metabolic Pathway Visualization:

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) pCPP pCPP (Parent Compound) Hydroxylation Hydroxylated pCPP (+16 Da) pCPP->Hydroxylation Oxidation N_Dealkylation N-Dealkylated Metabolite pCPP->N_Dealkylation Glucuronide Hydroxylated pCPP Glucuronide (+176 Da) Hydroxylation->Glucuronide Conjugation

Caption: A potential metabolic pathway for pCPP.

Conclusion: A Self-Validating System

By systematically progressing from simple, high-throughput in vitro models to comprehensive in vivo analysis, researchers can build a robust and reliable metabolic profile for 1-[(4-Chlorophenyl)phenylmethyl]piperazine. Each step in this process serves to validate the next. The microsomal assay provides an initial hypothesis of metabolic lability, which is then confirmed and expanded upon in hepatocytes. Finally, the in vivo study provides the ultimate validation, demonstrating which metabolites are formed and achieve systemic exposure in a living organism. This integrated approach ensures scientific integrity and provides the critical data needed for informed decision-making in drug development.

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  • Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Thermo Fisher Scientific. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol.
  • Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications.
  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.
  • ResearchGate. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions.
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  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays.
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  • Emulate. (2025). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models.
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • Ji, A., et al. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Ovid. (n.d.). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples.
  • Springer Protocols. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.
  • Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • FDA. (n.d.). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies.
  • Santa Cruz Biotechnology. (n.d.). 1-[(4-Chlorophenyl)phenylmethyl]piperazine.
  • Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition.
  • MDPI. (n.d.). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview.
  • AstraZeneca. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis.
  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
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  • BOC Sciences. (n.d.). Cetirizine: Definition, Mechanism of Action and Application.
  • Prueksaritanont, T., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC.
  • PubChem. (n.d.). Cetirizine.
  • PubMed. (n.d.). Analytical strategies for identifying drug metabolites.
  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.

Sources

Application Note: A Practical Guide to the Preparation of 1-[(4-Chlorophenyl)phenylmethyl]piperazine Derivatives for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Medicinal Chemist and Drug Discovery Scientist

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, characterization, and screening preparation of a 1-[(4-Chlorophenyl)phenylmethyl]piperazine (CPMP) derivative library. CPMP is a critical scaffold in medicinal chemistry, most notably as the key intermediate for the second-generation antihistamine, cetirizine.[1] The generation of derivative libraries from this privileged structure is a validated strategy for identifying novel bioactive compounds.[1][2] This document moves beyond simple step-by-step instructions to explain the fundamental causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently execute and adapt these protocols. We present a self-validating workflow, from initial reaction to final assay-ready plates, grounded in authoritative references and best practices for compound management.

Introduction: The Strategic Value of the CPMP Scaffold

The 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP) core is a cornerstone in the development of potent histamine H1 receptor antagonists. Its structural features provide an ideal foundation for creating libraries aimed at discovering new chemical entities (NCEs) with potential applications in allergy, neuronal damage prevention, and beyond.[1] The process of drug discovery is a numbers game, requiring the synthesis and evaluation of thousands to tens of thousands of compounds to identify a single clinical candidate.[3] Therefore, the efficient and reliable preparation of a diverse yet high-quality compound library is paramount.

This application note details a robust workflow encompassing four key stages:

  • Synthesis: Reliable construction of the core CPMP scaffold and subsequent derivatization.

  • Purification: Strategies to isolate compounds with high purity, addressing common challenges with piperazine-containing molecules.

  • Characterization: Rigorous analytical quality control (QC) to confirm structure and purity, ensuring data integrity in downstream assays.[4]

  • Screening Preparation: Standardized protocols for solubilization and plating to generate assay-ready compound libraries for high-throughput screening (HTS).

This integrated approach is designed to maximize the efficiency and success of hit-finding campaigns by ensuring that every compound entering a screen is a well-characterized and reliable chemical entity.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Purification & QC cluster_2 Phase 3: Screening Preparation Start Starting Materials (4-Chlorobenzhydryl Chloride, Piperazine) Synth Protocol 1: Core Scaffold Synthesis (CPMP) Start->Synth Deriv Protocol 2: Library Derivatization (e.g., N-Acylation) Synth->Deriv Purify Protocol 3: Purification Workflow (Extraction, Recrystallization) Deriv->Purify Crude Products QC Protocol 4: Analytical QC (NMR, MS, HPLC) Purify->QC Plate Protocol 5: Screening Plate Preparation (Solubilization, Dilution) QC->Plate Purity >95% Confirmed Structures Store Final Assay-Ready Plates (Stored at -80°C) Plate->Store

Figure 1: Overall workflow from synthesis to screening-ready plates.

Synthesis of the Core Scaffold and Derivatives

Principle of Synthesis

The most direct and widely used method for synthesizing the CPMP core involves the nucleophilic substitution of 4-chlorobenzhydryl chloride with piperazine.[5] This reaction is efficient but must be carefully controlled to minimize the primary side-reaction: the dialkylation of piperazine. An alternative, often used for producing specific enantiomers, involves the deprotection of a pre-functionalized piperazine derivative.[6] For library production, direct alkylation is typically more cost-effective and scalable.

Table 1: Comparison of Synthetic Routes to 1-[(4-Chlorophenyl)phenylmethyl]piperazine

MethodStarting MaterialsKey ReagentsConditionsTypical YieldKey Considerations
Direct Alkylation [5]4-Chlorobenzhydryl chloride, PiperazineK₂CO₃ (base), KI (catalyst), TolueneReflux, 12-18h~92%Use of excess piperazine (≥4 eq.) is critical to minimize disubstitution. KI acts as a catalyst via the Finkelstein reaction.
Two-Step (Deprotection) [6](-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazineHBr in Acetic Acid, 4-Hydroxybenzoic acid25°C, 17hHighIdeal for chiral synthesis. Requires prior synthesis of the protected intermediate. Harsher deprotection conditions.
Microwave-Assisted [7]Piperazine hydrochloride, Alkylating agentHeterogeneous catalystMicrowave irradiationHigh, RapidOffers significant acceleration of reaction times. Requires specialized equipment.
Experimental Protocol 1: Synthesis of the CPMP Core Scaffold

This protocol is based on an efficient, high-yield direct alkylation method.[5]

Materials:

  • 4-Chlorobenzhydryl chloride (4-CBC)

  • Piperazine (anhydrous)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (30% aq. solution)

  • Methylene dichloride (MDC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4 eq.), KI (0.1 eq.), and a catalytic amount of DMF to toluene.

    • Causality: Using a significant excess of piperazine statistically favors the mono-alkylation product over the undesired 1,4-disubstituted byproduct. KI facilitates the reaction by converting the starting chloride to a more reactive iodide in situ.

  • Initiation: Heat the mixture to 80°C with stirring for 30 minutes to ensure all reagents are well-mixed and activated.

  • Addition: Add a solution of 4-chlorobenzhydryl chloride (1 eq.) in toluene dropwise to the heated mixture.

  • Reaction: After the addition is complete, increase the temperature to reflux (approx. 110°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-CBC spot disappears.

  • Workup - Quenching: Cool the reaction mixture to room temperature (~20°C).

  • Workup - Extraction: Wash the toluene layer twice with water to remove excess piperazine and salts.

  • Workup - Acidification: Add a solution of concentrated HCl in water to the organic layer and stir at 5-10°C. The product will precipitate as its hydrochloride salt.

    • Causality: The basic piperazine product is protonated by HCl, forming a salt that is insoluble in the organic solvent but can be partitioned into an aqueous layer if desired, effectively separating it from non-basic impurities.

  • Isolation: Filter the reaction mixture. Separate the aqueous layer from the filtrate.

  • Neutralization: To the aqueous layer, add MDC and slowly neutralize with 30% NaOH solution at <10°C until the pH is strongly basic. Maintain the mixture at 20°C for 2 hours to allow the free base to precipitate fully.

  • Final Product: Filter the solid product, wash with water, and dry under vacuum at 50°C. A typical yield is >90%.[5]

Experimental Protocol 2: General Derivatization via N-Sulfonylation

This protocol provides a general method for creating a library of sulfonamide derivatives from the CPMP core, a strategy used to generate compounds with potential antiallergic activity.[1]

G CPMP CPMP Scaffold (Synthesized in Protocol 1) Reaction Stir at Room Temperature Monitor by TLC CPMP->Reaction Reagents Diverse Sulfonyl Chlorides (R-SO₂Cl) Triethylamine (Base) Dichloromethane (Solvent) Reagents->Reaction Workup Aqueous Wash (Remove TEA·HCl salt) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Library Derivative Library (CPMP-SO₂-R) Purification->Library G cluster_0 Stock Solution Preparation cluster_1 Plating Workflow (Automated Liquid Handler) Compound QC-Passed Compound (Vial) Stock 10 mM Master Stock in DMSO Compound->Stock DMSO Anhydrous DMSO DMSO->Stock MasterPlate 384-well Master Plate (10 mM) Stock->MasterPlate Aliquot DilutionPlate Intermediate Plates (Serial Dilution) MasterPlate->DilutionPlate Dispense & Dilute AssayPlate Final 1536-well Assay Plate (Nanoliter Transfer) DilutionPlate->AssayPlate Acoustic Transfer Storage Screening Deck or Archive AssayPlate->Storage Seal & Store -80°C

Sources

Cell-based assays for evaluating CPMP cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safety Profiling and Cytotoxicity Evaluation of Cyclic Pyranopterin Monophosphate (cPMP)

Executive Summary

Cyclic Pyranopterin Monophosphate (cPMP), therapeutically known as Fosdenopterin (Nulibry), is a substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A. While cPMP itself exhibits a favorable safety profile, its chemical instability poses unique challenges in preclinical evaluation. cPMP rapidly oxidizes into the inactive Compound Z and other pterin derivatives upon exposure to air or light.

This guide details the protocols for evaluating the cytotoxicity of cPMP. Unlike standard small-molecule assays, these protocols incorporate strict environmental controls (anaerobic handling, light protection) to distinguish between the intrinsic toxicity of the API (Active Pharmaceutical Ingredient) and the potential toxicity of its oxidative degradation products.

Mechanistic Background & Toxicity Risks[1]

The MoCo Pathway and cPMP

MoCD Type A is caused by mutations in the MOCS1 gene, preventing the conversion of GTP to cPMP.[1][2] Administered cPMP enters the cell, is converted to Molybdopterin (MPT), and finally to Molybdenum Cofactor (MoCo), restoring the activity of Sulfite Oxidase (SOX).[3][4]

Risk Factors for Cytotoxicity:

  • Oxidative Instability: cPMP is an oxygen-labile intermediate. Its breakdown products (pterins) can generate Reactive Oxygen Species (ROS) under light exposure (photosensitization).

  • High Dosing: To cross the Blood-Brain Barrier (BBB), high systemic concentrations are often required, necessitating rigorous hepatotoxicity and neurotoxicity screening.

  • Vehicle Effects: Formulation often requires antioxidants (e.g., Ascorbate, Vitamin C) and specific pH buffers, which can induce artifacts in cell viability assays if not properly controlled.

Pathway Visualization

MoCo_Pathway GTP GTP cPMP cPMP (Fosdenopterin) GTP->cPMP MOCS1 (Defective in Type A) MPT Molybdopterin (MPT) cPMP->MPT MOCS2/3 CompZ Compound Z (Inactive/Oxidized) cPMP->CompZ O2 / Light (Non-enzymatic) MoCo Molybdenum Cofactor (MoCo) MPT->MoCo GPHN + Mo SOX Sulfite Oxidase (Active) MoCo->SOX Cofactor Binding Sulfite Toxic Sulfites Sulfate Sulfates (Excreted) Sulfite->Sulfate SOX Activity

Figure 1: The Molybdenum Cofactor Biosynthesis pathway.[3] Fosdenopterin (cPMP) bypasses the MOCS1 defect.[3] Note the competing non-enzymatic degradation to Compound Z.

Critical Experimental Controls (The "Senior Scientist" Insight)

Before pipetting, you must address the Pterin Stability Paradox : To test cPMP, you must prevent it from becoming Compound Z during the assay setup, yet you must also test the degradation products separately to ensure safety.

  • Light Protection: All pterins are photosensitive. Perform all dilutions and cell treatments under yellow light or low-light conditions. Wrap tubes in aluminum foil.

  • Anaerobic Preparation: Stock solutions of cPMP must be prepared in deoxygenated water (sparged with

    
     or Ar) containing antioxidants (e.g., 1-5 mM Ascorbic Acid).
    
  • The "Vehicle Trap": If your cPMP stock contains 5 mM Ascorbic Acid to stabilize it, your "0 µM" control must also contain 5 mM Ascorbic Acid. Ascorbate itself can be cytotoxic in culture media due to the generation of extracellular

    
    .
    

Protocol A: High-Sensitivity Metabolic Viability (ATP Quantitation)

Purpose: To determine the IC50 of cPMP and its degradation products on metabolically active cells (e.g., HepG2 hepatocytes or SH-SY5Y neurons). We prefer ATP assays (CellTiter-Glo) over MTT because MTT reduction can be chemically interfered with by antioxidants (Ascorbate) often present in cPMP formulations.

Materials:

  • Target Cells (e.g., HepG2, 5,000 cells/well)

  • Assay Buffer: PBS + 1 mM Ascorbic Acid (degassed)

  • Detection Reagent: ATP Luminescence Reagent (e.g., CellTiter-Glo)

  • Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%)

Workflow Diagram:

Assay_Workflow cluster_prep Step 1: Stock Prep (Anaerobic) cluster_plate Step 2: Treatment cluster_read Step 3: Readout Stock Dissolve cPMP (Degassed H2O + Ascorbate) Dilution Serial Dilution (Keep on Ice/Dark) Stock->Dilution Treat Add cPMP (0.1 - 1000 µM) Dilution->Treat Quick Transfer Seeding Seed Cells (24h Recovery) Seeding->Treat Incubate Incubate 24h - 48h Treat->Incubate Lysis Add ATP Reagent (Lysis) Incubate->Lysis Read Measure Luminescence Lysis->Read

Figure 2: Anaerobic workflow for cPMP cytotoxicity profiling.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates. Allow attachment for 24 hours.

  • Stock Preparation (Critical):

    • Dissolve lyophilized cPMP in argon-sparged water containing stabilizer (e.g., 1 mM Ascorbate/10 mM DTT - consult specific CoA).

    • Prepare a "Degraded Control" by exposing a separate aliquot of cPMP to UV light and air for 4 hours (forcing conversion to Compound Z).

  • Treatment:

    • Remove culture media.

    • Add fresh media containing serially diluted cPMP (Range: 0.1 µM to 1000 µM).

    • Control A: Media + Vehicle (Ascorbate only).

    • Control B: Media + Degraded cPMP (Compound Z).

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO2.

  • Quantification: Add ATP detection reagent (1:1 ratio), shake for 2 minutes, incubate 10 minutes dark, and read luminescence.

Data Analysis: Calculate % Viability relative to Vehicle Control (not Media Control).



Protocol B: Pterin-Specific Oxidative Stress Assay (ROS)

Rationale: Pterins can act as photosensitizers.[4][5] Even if cPMP is not directly cytotoxic, it may generate intracellular ROS, leading to sub-lethal stress.

Method: DCFDA / H2DCFDA Fluorometric Assay.

  • Loading: Seed cells in black clear-bottom plates. Wash with PBS.

  • Staining: Incubate cells with 20 µM H2DCFDA for 45 minutes in serum-free buffer.

  • Wash: Remove excess dye.

  • Treatment: Add cPMP dilutions in phenol-red free media.

  • Challenge: Expose one set of plates to ambient light for 30 mins; keep duplicate set in total darkness.

  • Read: Measure Fluorescence (Ex 485nm / Em 535nm) immediately and at 1-hour intervals.

Interpretation:

  • If Light+cPMP signal >> Dark+cPMP signal, the compound acts as a photosensitizer.

  • This is critical for clinical handling instructions (e.g., protecting infusion bags from light).

Data Presentation & Interpretation

Table 1: Expected Safety Profile (Mock Data)

CompoundConditionIC50 (HepG2)IC50 (SH-SY5Y)Interpretation
cPMP (Pure) Dark / Anaerobic> 1000 µM> 1000 µMNon-toxic (Safe)
cPMP (Pure) Ambient Light~ 500 µM~ 450 µMMild Phototoxicity
Compound Z Standard> 1000 µM> 1000 µMInactive metabolite is safe
Vehicle 5mM Ascorbate~ 2000 µM~ 1500 µMVehicle limit established
Rotenone Positive Control5 µM2 µMAssay Validation

Troubleshooting Guide:

  • Issue: High toxicity in the Vehicle Control.

    • Cause: Ascorbate oxidation in culture media generates Hydrogen Peroxide.

    • Fix: Add Catalase (10 U/mL) to the media to neutralize H2O2 generated by the vehicle antioxidant.

  • Issue: Variability between replicates.

    • Cause: Inconsistent oxidation of cPMP during pipetting.

    • Fix: Use a multichannel pipette and work rapidly. Do not store diluted working solutions; prepare fresh.

References

  • FDA Label (Nulibry/Fosdenopterin): Prescribing Information, Mechanism of Action, and Nonclinical Toxicology. Origin Biosciences, Inc.[6] (2021).[6][7]

  • Schwarz, G. (2016). "Molybdenum cofactor biosynthesis and deficiency." Cellular and Molecular Life Sciences, 73(14), 2625–2639.

  • Veldman, A., et al. (2010). "Successful treatment of molybdenum cofactor deficiency type A with cPMP." Pediatrics, 125(5), e1249-e1254.[8]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • National Institute of Standards and Technology (NIST). "Cell-based Assay for Mechanistically-based Prediction of Cytotoxicity."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and improve your product yield and purity.

Introduction to the Synthesis

1-[(4-Chlorophenyl)phenylmethyl]piperazine is a key intermediate in the synthesis of several antihistaminic drugs, most notably Cetirizine.[1] The most common synthetic route involves the N-alkylation of piperazine with 4-chlorobenzhydryl chloride. This reaction, while straightforward in principle, is often plagued by challenges that can significantly impact the yield and purity of the final product. The primary competing reaction is the di-alkylation of piperazine, resulting in the formation of 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine. This guide will address the common pitfalls in this synthesis and provide scientifically grounded solutions to overcome them.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine.

Low or No Product Yield

Question: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a low or nonexistent yield. Let's break down the most common culprits:

  • Poor Quality of Starting Materials:

    • 4-Chlorobenzhydryl Chloride: This starting material can degrade over time, especially if exposed to moisture, leading to the formation of 4-chlorobenzhydrol. This alcohol will not participate in the N-alkylation reaction. Solution: Always use freshly prepared or recently purchased 4-chlorobenzhydryl chloride. If you suspect degradation, you can purify the starting material by recrystallization or distillation.

    • Piperazine: Piperazine is hygroscopic and can absorb a significant amount of water from the atmosphere. The presence of water can interfere with the reaction. Solution: Use anhydrous piperazine and handle it in a dry environment (e.g., under a nitrogen atmosphere). If necessary, dry the piperazine before use.

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. Solution: Ensure your reaction is heated to the appropriate temperature, typically between 80°C and reflux, depending on the solvent.[2]

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[1] Continue the reaction until the starting material (4-chlorobenzhydryl chloride) is no longer visible on the TLC plate.

  • Incorrect Stoichiometry:

    • The ratio of piperazine to the alkylating agent is crucial for maximizing the yield of the mono-alkylated product. Solution: A large excess of piperazine is generally recommended to statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the already mono-alkylated product.[3] A molar ratio of 4:1 to 10:1 (piperazine:4-chlorobenzhydryl chloride) is a good starting point.

  • Choice of Base and Solvent:

    • Inappropriate Base: The base plays a critical role in neutralizing the HCl formed during the reaction and in maintaining the nucleophilicity of the piperazine. A weak or sterically hindered base may not be effective. Solution: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[2] Other bases like triethylamine (TEA) can also be used.[1]

    • Solvent Effects: The solvent can significantly influence the rate of an SN2 reaction. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they solvate the cation but leave the nucleophile (piperazine) "naked" and more reactive.[4] Polar protic solvents, such as ethanol or water, can form hydrogen bonds with the piperazine, stabilizing it and reducing its nucleophilicity, which can slow down the reaction.[4][5][6] Solution: Consider using a polar aprotic solvent like toluene, butanone, or acetonitrile for this reaction.[2]

Formation of Di-alkylated Impurity

Question: My final product is contaminated with a significant amount of the di-alkylated byproduct, 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine. How can I prevent this?

Answer:

The formation of the di-alkylated byproduct is the most common challenge in this synthesis. Here are the key strategies to minimize its formation:

  • Stoichiometric Control: As mentioned previously, using a large excess of piperazine is the most effective way to minimize di-alkylation.[3] The higher the concentration of unreacted piperazine, the lower the probability of the mono-alkylated product reacting a second time.

  • Slow Addition of the Alkylating Agent: Adding the 4-chlorobenzhydryl chloride solution dropwise to the heated solution of piperazine and base helps to maintain a low concentration of the alkylating agent in the reaction mixture. This further favors the reaction with the more abundant unreacted piperazine.

  • Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the less favorable second alkylation. If di-alkylation is a persistent issue, try running the reaction at a lower temperature for a longer period.

  • Use of a Mono-protected Piperazine: For applications where extremely high purity is required, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable strategy. The protecting group blocks one of the nitrogen atoms, ensuring that only mono-alkylation can occur. The protecting group can then be removed in a subsequent step.[7]

Difficulties in Product Isolation and Purification

Question: I am having trouble isolating my product from the reaction mixture. It seems to be water-soluble, or I am getting an oil instead of a solid.

Answer:

Isolation and purification can be challenging due to the basic nature of the product and the presence of excess piperazine.

  • Product is Water-Soluble: The product, being a diamine, can form a salt with the HCl generated during the reaction, making it water-soluble. Solution: During the work-up, it is crucial to basify the aqueous layer to a pH of 10-12 with a strong base like sodium hydroxide (NaOH) to deprotonate the product and make it soluble in organic solvents.[8]

  • Oily Product: The crude product may initially be an oil. This can be due to the presence of residual solvent or impurities. Solution:

    • Recrystallization: Recrystallization from a suitable solvent is the most effective method for purifying the product and obtaining a crystalline solid. Hexane is a commonly used solvent for this purpose.[1] The process typically involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly.

    • Trituration: If recrystallization is difficult, trituration with a non-polar solvent like cold hexane can help to solidify the product and remove some impurities.

  • Removing Excess Piperazine: The large excess of piperazine used in the reaction needs to be effectively removed. Solution: During the aqueous work-up, piperazine is highly soluble in water and will be removed with the aqueous washes. Ensure you perform multiple washes with water to completely remove the excess piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis? A1: With optimized conditions, yields can range from 57% to as high as 92%.[2] The yield is highly dependent on the reaction conditions and the purity of the starting materials.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 1:1 ratio).[1] The starting material, 4-chlorobenzhydryl chloride, will have a different Rf value than the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the key safety precautions I should take when performing this synthesis? A3: 4-Chlorobenzhydryl chloride is a corrosive and lachrymatory substance.[9] Piperazine is also a corrosive and sensitizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use a different alkylating agent? A4: While 4-chlorobenzhydryl chloride is the most common alkylating agent for this synthesis, other benzhydryl halides can also be used. However, the reactivity and reaction conditions may need to be adjusted accordingly.

Q5: Are there alternative synthetic routes to 1-[(4-Chlorophenyl)phenylmethyl]piperazine? A5: Yes, other routes exist, such as the reductive amination of a suitable aldehyde or ketone with piperazine. However, the direct N-alkylation with 4-chlorobenzhydryl chloride is one of the most common and direct methods.

Experimental Protocols

Protocol 1: Synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Piperazine (anhydrous)

  • 4-Chlorobenzhydryl chloride

  • Potassium carbonate (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4-10 equivalents) and anhydrous potassium carbonate (2 equivalents) to anhydrous toluene.

  • Heat the mixture to 80°C with vigorous stirring.

  • Dissolve 4-chlorobenzhydryl chloride (1 equivalent) in a minimal amount of anhydrous toluene.

  • Add the 4-chlorobenzhydryl chloride solution dropwise to the heated piperazine suspension over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction mixture at 80°C to reflux for 12-18 hours.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water (2 x volume of toluene).

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot hexane to dissolve the crude product completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum to obtain pure 1-[(4-Chlorophenyl)phenylmethyl]piperazine.

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry 4-10 eq. PiperazineMinimizes di-alkylation
Solvent Toluene, Butanone, MeCNPolar aprotic, favors SN2
Base K₂CO₃ (anhydrous)Effective, non-nucleophilic
Temperature 80°C - RefluxProvides activation energy
Reaction Time 12-18 hoursAllows for completion
Work-up Basify to pH >10Ensures product is in free base form
Purification Recrystallization (Hexane)Removes impurities and yields solid

Visualizations

Reaction Workflow

SynthesisWorkflow Reactants Reactants: - Piperazine (excess) - 4-Chlorobenzhydryl Chloride - K2CO3 Reaction Reaction: - Toluene - 80°C to Reflux - 12-18h Reactants->Reaction 1. N-Alkylation Workup Aqueous Work-up: - Filtration - Water Wash - Basification (NaOH) - Extraction (DCM) Reaction->Workup 2. Quenching & Isolation Purification Purification: - Drying (Na2SO4) - Concentration - Recrystallization (Hexane) Workup->Purification 3. Crude Product Product Final Product: 1-[(4-Chlorophenyl)phenylmethyl]piperazine Purification->Product 4. Pure Product

Caption: Workflow for the synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine.

Troubleshooting Logic

Troubleshooting Start Low Yield? DiAlkylation Di-alkylation? Start->DiAlkylation No CheckReagents Check Reagent Quality (Chloride, Piperazine) Start->CheckReagents Yes Isolation Isolation Issues? DiAlkylation->Isolation No Stoichiometry Increase Piperazine Excess DiAlkylation->Stoichiometry Yes Basify Basify Aqueous Layer (pH >10) Isolation->Basify Yes End End Isolation->End No, Synthesis Successful CheckConditions Check Reaction Conditions (Temp, Time) CheckReagents->CheckConditions CheckStoichiometry Check Stoichiometry (Piperazine Excess) CheckConditions->CheckStoichiometry CheckStoichiometry->End Optimized SlowAddition Slow Alkylating Agent Addition Stoichiometry->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp LowerTemp->End Optimized Recrystallize Recrystallize from Hexane Basify->Recrystallize Recrystallize->End Optimized

Sources

Technical Support Center: Synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine

[1][2]

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Impurity Profiles in N-Alkylation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Context

Target Molecule: 1-[(4-Chlorophenyl)phenylmethyl]piperazine (also known as N-(4-chlorobenzhydryl)piperazine).[1][2] Primary Application: Key intermediate for antihistamines such as Cetirizine , Levocetirizine , Meclizine , and Chlorcyclizine .

The synthesis typically involves the

1
Core Reaction Logic

The synthesis relies on a delicate balance: you must maintain a high concentration of free piperazine to favor mono-alkylation while simultaneously excluding water to prevent hydrolysis of the highly reactive alkyl halide.[1]

Interactive Troubleshooting Modules

Module A: The "Double-Alkylation" Trap

User Report: "I am observing a significant impurity with a molecular weight of ~571 Da. My yield of the desired mono-substituted product is <50%."

Diagnosis: You are suffering from Bis-Alkylation .[1] Piperazine is a symmetric diamine. Once the first benzhydryl group is attached, the remaining secondary amine is still nucleophilic. If the local concentration of the alkylating agent (4-chlorobenzhydryl chloride) is high relative to the piperazine, the product will compete for the alkyl halide, forming

1

Root Cause Analysis:

  • Stoichiometry: Using a 1:1 ratio of piperazine to halide guarantees statistical formation of the bis-impurity.[1]

  • Addition Mode: Adding piperazine to the halide creates a condition where the halide is in excess, favoring bis-alkylation.

Corrective Protocol:

  • Invert Stoichiometry: Use a minimum of 3.0 to 5.0 equivalents of piperazine relative to the alkyl halide.

  • Invert Addition: Dissolve the piperazine in the solvent (e.g., Toluene or MEK) and bring to reflux. Slowly add the 4-chlorobenzhydryl chloride solution to the piperazine. This ensures the halide always encounters a vast excess of unreacted piperazine.

Module B: The "Disappearing Electrophile" (Hydrolysis)

User Report: "My starting material (halide) is consumed, but I see a large peak corresponding to the alcohol (4-chlorobenzhydrol). No amine product is forming."

Diagnosis: Solvolysis / Hydrolysis . The 4-chlorobenzhydryl cation is resonance-stabilized.[1] In the presence of even trace moisture, water acts as a competitive nucleophile, out-competing the bulky piperazine to form the alcohol (4-chlorobenzhydrol).[1]

Root Cause Analysis:

  • Wet Solvents: Using non-dried technical grade solvents.

  • Atmospheric Moisture: The reaction was not run under an inert atmosphere.

Corrective Protocol:

  • Solvent Drying: Use anhydrous Toluene or Methyl Ethyl Ketone (MEK).

  • Scavengers: Add anhydrous Potassium Carbonate (

    
    ) not just as a base, but as a desiccant in the reaction medium.
    
  • Inert Gas: Perform the reaction under a Nitrogen or Argon blanket.

Module C: Product Discoloration (Yellowing)

User Report: "The product isolated is a dark yellow/orange solid, but the literature describes a white powder."

Diagnosis: Iodine Contamination or Oxidation. If Potassium Iodide (KI) was used as a Finkelstein catalyst (to convert the chloride to a more reactive iodide in situ), residual iodine (

Corrective Protocol:

  • The Thio Wash: Wash the organic layer with a 5% Sodium Thiosulfate (

    
    ) solution during workup. This reduces purple/brown iodine back to colorless iodide.
    
  • Acid Extraction: Extract the crude reaction mixture with dilute HCl. The amine product moves to the aqueous phase; non-basic impurities (like benzophenone or benzhydryl ether) remain in the organic phase. Wash the aqueous phase with ether, then basify to recover the clean product.

Reaction Pathway Visualization

The following diagram maps the competitive landscape of the synthesis. Note the critical "danger zones" in red.

GSM_Halide4-ChlorobenzhydrylChlorideIntermediateReactiveCarbocationSM_Halide->IntermediateIonizationPiperazinePiperazine(Excess)TargetTARGET PRODUCT(Mono-alkylated)Piperazine->TargetNucleophilic AttackIntermediate->Target+ Piperazine(Major Path)Impurity_AlcIMPURITY 2:4-Chlorobenzhydrol(Hydrolysis)Intermediate->Impurity_Alc+ H2O(Moisture)Impurity_EtherIMPURITY 3:Benzhydryl Ether(Dimerization)Intermediate->Impurity_Ether+ Alcohol ImpurityImpurity_BisIMPURITY 1:Bis-alkylatedPiperazineTarget->Impurity_Bis+ Excess Halide(Over-reaction)

Caption: Competitive reaction pathways. High piperazine concentration favors the Blue path. Moisture favors the bottom Red path.[1]

Optimized Experimental Protocol

Objective: Synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine with minimized bis-alkylation.

Reagents
ReagentEquiv.Role
Piperazine (Anhydrous) 4.0 Nucleophile (Excess prevents bis-alkylation)
4-Chlorobenzhydryl chloride 1.0Electrophile
Toluene SolventNon-polar solvent (allows high reflux temp)

(Anhydrous)
1.5Base (scavenges HCl)
KI (Catalytic) 0.1Finkelstein Catalyst (accelerates reaction)
Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge Piperazine (4.0 eq) ,

      
       (1.5 eq) , and KI (0.1 eq) .
      
    • Add anhydrous Toluene (10 volumes relative to halide).

    • Heat the mixture to reflux (

      
      ). Ensure vigorous stirring to disperse the solid base.
      
  • Controlled Addition (Critical Step):

    • Dissolve 4-Chlorobenzhydryl chloride (1.0 eq) in a minimal amount of Toluene.

    • Add this solution dropwise to the refluxing piperazine mixture over 60-90 minutes .

    • Why? This maintains a "High Piperazine : Low Halide" ratio at all times.

  • Reaction Monitoring:

    • Continue reflux for 3-5 hours.[1][3][4]

    • Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1). Look for the disappearance of the non-polar halide spot.

  • Workup (Purification by Extraction):

    • Cool to room temperature. Filter off inorganic salts (

      
      ).
      
    • Evaporate the solvent to obtain a residue.[5][3][6][7]

    • Partition: Dissolve residue in DCM and wash with Water (3x) .

    • Crucial: Piperazine is highly water-soluble.[1] These washes remove the 3 equivalents of excess piperazine. The lipophilic product stays in the DCM.

  • Salt Formation (Optional for Stability):

    • Dissolve the crude oil in Ethanol.

    • Add concentrated HCl or ethanolic HCl gas.

    • The dihydrochloride salt of the target product will precipitate.[8] Recrystallize from Ethanol/Ether.[6]

FAQ: Rapid Response

Q: Can I use piperazine hexahydrate instead of anhydrous piperazine? A: No. The hexahydrate introduces 6 moles of water per mole of piperazine. This will drive the hydrolysis pathway (see Module B), converting your expensive halide into the alcohol impurity.

Q: How do I remove the bis-alkylated impurity if it forms? A: It is difficult to separate by extraction as both are lipophilic.[1] Chromatography is usually required. The bis-impurity is much less polar than the mono-product.[1] Elute with 100% DCM first to remove the bis-impurity, then switch to DCM/MeOH (95:5) to elute the product.

Q: Why use Toluene instead of DMF? A: While DMF is faster (polar aprotic), Toluene allows for easier workup. DMF has a high boiling point and is hard to remove. Toluene also allows for azeotropic removal of any trace water if a Dean-Stark trap is used.[1]

References

  • Cosnier, F., et al. (Patent). Process for the preparation of enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine. EP 0617028 A1 . European Patent Office. Retrieved from [Link]

  • Baltzly, R., et al. (1949). N-benzylpiperazines.[1][6] Organic Syntheses , Coll. Vol. 3, p.119 (General procedure for piperazine alkylation).

  • Opella Healthcare. (Patent). Method for preparing (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. WO 2009/078627 .[9] WIPO. Retrieved from [Link]

  • Morren, H. (Patent). Piperazine derivatives.[5][2][3][6][7][8][10][11][12][13] US Patent 2,899,436 . (Foundational patent for chlorcyclizine class synthesis).

Technical Support Center: Solubility Optimization for 1-[(4-Chlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Compound Alias: Norchlorcyclizine | CAS: 303-26-4 | Class: Diarylmethylpiperazine Derivative[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues because 1-[(4-Chlorophenyl)phenylmethyl]piperazine (hereafter referred to as N-CCZ ) acts as a lipophilic weak base.[1]

  • The Trap: At physiological pH (7.4), the piperazine nitrogen is largely unprotonated (neutral), drastically reducing aqueous solubility.[1]

  • The Solution: Success requires manipulating the ionization state (pH control) or encapsulating the lipophilic core (excipients) before the compound enters the aqueous culture media.

This guide provides technical troubleshooting for researchers observing precipitation ("crashing out"), inconsistent IC50 data, or non-specific binding in in vitro assays.

Module 1: Critical Physicochemical Profile

Before troubleshooting, verify your compound's state against these parameters.

PropertyValueImplication for In Vitro Work
pKa (Calculated) ~8.99 (Basic)At pH 7.4, a significant fraction exists as the insoluble free base.[1] Solubility increases as pH drops < 6.0.
LogP ~3.4 – 3.8Highly lipophilic. Prone to sticking to plastic tips, tubes, and well plates (Non-Specific Binding).
Water Solubility < 0.1 mg/mL (Neutral pH)Essentially insoluble in pure water or PBS without modification.
DMSO Solubility ~30–65 mg/mLExcellent. However, dilution shock occurs when spiking concentrated DMSO stocks into aqueous media.

Module 2: Troubleshooting Guide (FAQ)

Q1: I dissolved the powder in DMSO, but it turns cloudy immediately upon adding to cell culture media. Why?

Diagnosis: This is "Solvent Shift Precipitation." Mechanism: You likely have the Free Base form (CAS 303-26-4).[1] When you spike a DMSO stock (where the drug is soluble) into media (pH 7.4), the solvent power drops instantly.[1] Because the pH is > pKa (or close to it), the compound reverts to its neutral, hydrophobic state and aggregates. Fix:

  • Reduce the "Spike" Volume: Ensure the final DMSO concentration is <0.5%.

  • Warm the Media: Pre-warm culture media to 37°C before addition; cold media accelerates precipitation.

  • Vortex Immediately: Do not let the droplet sit on the surface. Inject into the media while vortexing.

Q2: My IC50 curves are flat or non-reproducible. Is the compound degrading?

Diagnosis: Likely Adsorption (Loss to Plastic) , not degradation. Mechanism: With a LogP > 3.4, N-CCZ binds avidly to polystyrene and polypropylene.[1] If you perform serial dilutions in standard plastic tubes, you lose compound at every step. Fix:

  • Glass or Low-Binding Plastic: Use solvent-resistant polypropylene (low-binding) or glass vials for intermediate dilutions.[1]

  • "Reverse" Dilution: Do not dilute the drug in media and then add to cells. Add the drug directly to the well containing cells + media (if volume allows) or prepare 2x concentrations to minimize surface contact time.

Q3: Can I use the Dihydrochloride salt instead?

Answer: Yes, and you should. If you have the option, purchase or convert the free base to 1-[(4-Chlorophenyl)phenylmethyl]piperazine dihydrochloride .[1] The salt form is pre-ionized, significantly improving dissolution kinetics in aqueous buffers, although pH adjustment of the final media may still be required if the concentration is high.

Module 3: Validated Solubilization Protocols

Protocol A: The "Solvent-Shift" Method (Standard)

Best for: Concentrations < 50 µM in final assay.[1]

  • Primary Stock: Dissolve N-CCZ in anhydrous DMSO to 20 mM .

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (The Critical Step):

    • Do NOT dilute directly into PBS/Media.

    • Prepare a 100x working solution in pure DMSO .

    • Example: To achieve 10 µM final, prepare a 1 mM solution in DMSO.

  • Final Addition:

    • Add 1 µL of the 100x DMSO working solution to 99 µL of warm culture media.

    • Result: 10 µM drug, 1% DMSO. (Check cell tolerance to 1% DMSO; if toxic, target 0.1% DMSO by making a 1000x stock).

Protocol B: The Cyclodextrin "Cloak" (Advanced)

Best for: High concentrations (> 50 µM) or DMSO-sensitive cells.[1]

This method encapsulates the lipophilic phenyl rings inside a sugar cone, shielding them from water.

  • Excipient Stock: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS. Filter sterilize (0.22 µm).

  • Drug Solubilization:

    • Dissolve N-CCZ in DMSO to 50 mM.[1]

  • Complexation:

    • Add the DMSO stock slowly to the 20% HP-β-CD solution under constant stirring.

    • Target a final cyclodextrin:drug molar ratio of roughly 5:1 to 10:1 .

    • Incubate/shake at 37°C for 30 minutes to allow inclusion complex formation.

  • Dilution: Dilute this complex into your cell culture media. The cyclodextrin keeps the drug in solution even at neutral pH.

Module 4: Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on assay requirements and compound form.

SolubilityLogic Start Start: 1-[(4-Chlorophenyl) phenylmethyl]piperazine CheckForm Check Compound Form Start->CheckForm IsSalt Dihydrochloride Salt CheckForm->IsSalt IsBase Free Base (CAS 303-26-4) CheckForm->IsBase SaltPath Dissolve in Water/PBS (Check pH) IsSalt->SaltPath BasePath Dissolve in 100% DMSO (Stock 20-50mM) IsBase->BasePath ReqConc Required Final Conc? SaltPath->ReqConc BasePath->ReqConc LowConc < 50 µM ReqConc->LowConc HighConc > 50 µM ReqConc->HighConc DirectSpike Direct Spike Method (Keep DMSO < 0.5%) LowConc->DirectSpike Complex Use HP-β-CD Complexation (Protocol B) HighConc->Complex PrecipCheck Precipitation Observed? DirectSpike->PrecipCheck No No PrecipCheck->No Yes Yes PrecipCheck->Yes Success Proceed to Assay Complex->Success No->Success Yes->Complex

Figure 2: The "Solvent-Shift" Stock Preparation Workflow

Caption: Step-by-step dilution protocol to minimize precipitation shock (Protocol A).

StockPrep Step1 Step 1: Primary Stock 20mM in 100% DMSO (Anhydrous) Step2 Step 2: Working Stock Dilute to 100x Target in 100% DMSO Step1->Step2 Dilution 1 Step3 Step 3: Assay Plate Add 1 µL Working Stock to 99 µL Warm Media Step2->Step3 Dilution 2 (Rapid Mixing) Step4 Result 1x Drug Conc 1% DMSO Final Step3->Step4

References

  • Cayman Chemical. (2022).[1][2] 1-(4-Chlorobenzhydryl)piperazine Product Information & Solubility Data. Link[1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 413327: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1] (Note: Contains data relevant to the monomeric scaffold). Link

  • Surov, A. O., et al. (2015).[3] Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. European Journal of Pharmaceutical Sciences. (Demonstrates solubility improvements of piperazine-containing drugs via salt formation). Link[1]

  • TargetMol. (2024). Norchlorcyclizine Solubility and Formulation Guide. Link[1]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General reference for Cyclodextrin/Surfactant protocols). Link

Sources

Technical Support Center: Stabilizing 1-[(4-Chlorophenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Subject: 1-[(4-Chlorophenyl)phenylmethyl]piperazine (Synonyms: Norchlorcyclizine, N-Desmethylchlorcyclizine) CAS: 303-26-4 (Racemic) | Role: Key Intermediate for Cetirizine, Levocetirizine, and Meclizine.[1]

This guide addresses the specific stability challenges associated with the storage and handling of 1-[(4-Chlorophenyl)phenylmethyl]piperazine . As a secondary amine with a benzhydryl group, this molecule presents unique degradation pathways—primarily oxidation and carbamate formation—that can compromise downstream API synthesis.

Module 1: The Basics – Physical State & Storage Environment[2]

Q: My sample arrived as a viscous yellow oil, but the CoA describes a white solid. Has it degraded?

A: Not necessarily, but it requires immediate attention. The physical state of 1-[(4-Chlorophenyl)phenylmethyl]piperazine depends heavily on its purity and acid-base form.[1]

  • Free Base: Often exists as a low-melting solid or a viscous oil, especially if it contains trace solvent or impurities.[1] It is highly susceptible to atmospheric moisture and CO₂.

  • Dihydrochloride Salt: Should be a stable, white crystalline powder with a high melting point (>200°C).

Recommendation: If you possess the free base as an oil, we strongly recommend converting it to the dihydrochloride salt for long-term storage (see Protocol A below).[1] If you must store the free base, it must be kept under Argon at -20°C.[1]

Q: What are the mandatory storage conditions to prevent "sticky" degradation?

A: Follow this hierarchy of protection:

  • Temperature: -20°C is optimal for the free base; +2°C to +8°C is acceptable for the HCl salt.

  • Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to density) is critical for the free base to prevent carbamate formation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage of the free base, as it can leach plasticizers and allows gas permeability.[1]

Module 2: Chemical Degradation Troubleshooting

Q: I see a new impurity peak at RRT ~1.1 on my HPLC. What is it?

A: This is likely the N-Oxide or a Carbamate derivative.[1] The secondary amine on the piperazine ring is the "Achilles' heel" of this molecule.

  • Oxidation (N-Oxide Formation): Exposure to air creates N-oxides on the piperazine nitrogen.[1] This often correlates with the sample turning yellow/orange.

  • Carbamylation: The secondary amine reacts reversibly with atmospheric CO₂ to form a carbamic acid/carbamate species. This often appears as a "ghost peak" that might disappear if the sample is dissolved in acidic mobile phase, leading to confusing analytical results.

Q: How do I visualize these degradation pathways?

A: Refer to the degradation mechanism map below to identify your impurity risks.

DegradationPathways Base 1-[(4-Chlorophenyl) phenylmethyl]piperazine (Free Base) Carbamate Carbamate Derivative (Unstable Solid/Gum) Base->Carbamate Reversible Reaction (Moisture/Air) NOxide N-Oxide Impurity (Yellow Discoloration) Base->NOxide Irreversible Oxidation Salt Dihydrochloride Salt (Stable Storage Form) Base->Salt HCl/IPA (Stabilization) CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Light O2->NOxide

Figure 1: Primary degradation pathways.[1] The secondary amine is the reactive site for both oxidation and CO₂ absorption.

Module 3: Handling & Processing Protocols

Q: The compound is not dissolving in my standard aqueous buffer. How do I solubilize it for biological assays?

A: The free base is lipophilic (LogP > 4).

  • Wrong Approach: Direct addition to water/PBS (Solubility < 0.1 mg/mL).

  • Correct Protocol: Dissolve the compound in DMSO or Ethanol first to create a stock solution (e.g., 10-25 mg/mL).[1] Dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in biological assays.

Q: Protocol A: How do I convert the unstable oil (Free Base) to the stable Salt?

A: This is the most effective way to salvage a degrading batch.

  • Dissolution: Dissolve 10g of the oily free base in 50 mL of Isopropanol (IPA) or Ethyl Acetate .

  • Acidification: Cool to 0-5°C. Slowly add concentrated HCl (or HCl in dioxane) dropwise while stirring until pH < 2.

  • Precipitation: The dihydrochloride salt should precipitate immediately as a white solid.

  • Filtration: Filter under inert gas (Nitrogen).

  • Drying: Dry in a vacuum oven at 40°C.

    • Result: A stable, non-hygroscopic solid suitable for years of storage.

Module 4: Analytical Verification

Q: How do I verify the purity of my stored sample?

A: Standard HPLC-UV is sufficient, but specific parameters are required to separate the N-oxide impurities.

ParameterRecommendation
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection UV @ 230 nm (Benzhydryl absorption max)
Sample Diluent Acetonitrile:Water (50:[1][2]50)

Q: Is there a quick "Go/No-Go" test before starting a synthesis? A: Yes. Perform a TLC (Thin Layer Chromatography) .

  • System: Dichloromethane:Methanol (9:[1]1) + 1% Triethylamine.[1]

  • Visualization: UV light.[3]

  • Pass: Single spot (Rf ~0.4).

  • Fail: Smearing near the baseline (Salt/Carbamate) or a secondary spot near the solvent front (Benzophenone derivative from cleavage).

Summary: Storage Decision Tree

Follow this logic flow to determine the exact handling requirement for your specific batch.

StorageLogic Start Incoming Material: 1-[(4-Chlorophenyl)phenylmethyl]piperazine FormCheck Is it a Solid Salt (HCl/Maleate)? Start->FormCheck StoreSalt Store at +4°C Dark, Desiccated FormCheck->StoreSalt Yes UsageCheck Usage Timeline? FormCheck->UsageCheck No YesSalt Yes (Salt) NoBase No (Free Base/Oil) StoreFreeBase Store at -20°C Argon Overlay Amber Vial UsageCheck->StoreFreeBase Short Term Convert MANDATORY: Convert to HCl Salt (See Protocol A) UsageCheck->Convert Long Term ShortTerm < 1 Month LongTerm > 1 Month

Figure 2: Decision matrix for stabilizing Norchlorcyclizine based on chemical form and storage duration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9340, Norchlorcyclizine. Retrieved from [Link][1]

  • Baltzly, R., et al. (1949).The preparation of N-substituted piperazines. Journal of the American Chemical Society.
  • European Directorate for the Quality of Medicines (2023). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. Retrieved from [Link][1]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with Cyclopropylmethylamine (CPMP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling of Cyclopropylmethylamine (CPMP) with other chemical moieties. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Unique Profile of Cyclopropylmethylamine

Cyclopropylmethylamine (CPMP) is a primary amine that is increasingly utilized in medicinal chemistry. Its cyclopropyl group offers a unique combination of properties:

  • Structural Rigidity: The three-membered ring imparts conformational constraint, which can be advantageous for optimizing ligand-receptor interactions.

  • Metabolic Stability: The cyclopropyl moiety can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[1]

  • Unique Electronic Properties: The strained C-C bonds of the cyclopropane ring have a degree of π-character, allowing them to participate in electronic interactions and stabilize adjacent positive charges.[2][3]

However, the very features that make CPMP attractive also present specific challenges in its coupling chemistry, primarily related to its steric profile and the need to maintain the integrity of the cyclopropyl ring. This guide will address these challenges directly.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when working with CPMP.

Q1: Why are my standard amide coupling yields low when using CPMP?

Low yields are a frequent issue and can often be attributed to the steric hindrance presented by the cyclopropylmethyl group.[4][5] While CPMP is a primary amine, the cyclopropyl group adjacent to the methylene carbon can sterically shield the nitrogen's lone pair, slowing the rate of nucleophilic attack on the activated carboxylic acid.[5][6] Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to drive the reaction to completion, especially if the carboxylic acid partner is also sterically demanding.[7][8]

Q2: Which class of coupling reagents is most effective for CPMP?

For sterically hindered amines like CPMP, aminium/uronium or phosphonium salt-based reagents are generally superior to carbodiimides.[7][9] Reagents such as HATU , HBTU , and PyBOP are highly recommended as they form more reactive activated esters, which can overcome the steric barrier more effectively.[7][8] HATU, in particular, is often preferred for difficult couplings due to its high reactivity and speed.[8][10]

Q3: What is the optimal base to use for CPMP coupling reactions?

A non-nucleophilic, sterically hindered base is the preferred choice. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most commonly used and highly recommended base for these reactions.[11][12] Its bulky nature prevents it from competing with CPMP as a nucleophile, while its basicity is sufficient to deprotonate the amine and neutralize the acidic byproducts of the coupling reaction. N-Methylmorpholine (NMM) can also be used.[12]

Q4: Can the cyclopropyl ring open under standard amide coupling conditions?

Under typical amide coupling conditions (i.e., using standard coupling reagents and organic bases at or near room temperature), the cyclopropyl ring is highly stable. Ring-opening is generally not a concern.[7] However, it is important to be aware that the ring can be susceptible to opening under strongly acidic conditions or in the presence of certain Lewis acids like AlCl₃, which are not typically employed in standard amide bond formation.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental failures.

Guide 1: Issue - Low or No Product Formation

You've set up your reaction with CPMP, your carboxylic acid, a coupling reagent, and a base, but TLC or LC-MS analysis shows mostly unreacted starting materials.

G start Low Yield with CPMP reagent_check Using Carbodiimide (EDC, DCC)? start->reagent_check upgrade_reagent ACTION: Switch to Uronium/Phosphonium Salt (e.g., HATU, HBTU, PyBOP) reagent_check->upgrade_reagent Yes conditions_check Check Reaction Conditions reagent_check->conditions_check No success Yield Improved upgrade_reagent->success time_temp Insufficient Time/Temp? conditions_check->time_temp increase_time ACTION: Increase Reaction Time (e.g., 2h -> Overnight) time_temp->increase_time Yes pre_activation Pre-activation performed? time_temp->pre_activation No increase_time->success implement_preactivation ACTION: Implement Pre-activation Protocol (Acid + Reagent + Base for 5-15 min before adding CPMP) pre_activation->implement_preactivation No pre_activation->success Yes implement_preactivation->success

Caption: Troubleshooting workflow for low coupling efficiency.

  • Inefficient Carboxylic Acid Activation:

    • Cause: Standard carbodiimides like EDC may not generate a sufficiently reactive activated ester to overcome the steric hindrance of CPMP.[8]

    • Solution: Upgrade your coupling reagent. Aminium/uronium salts like HATU or phosphonium salts like PyBOP are significantly more effective.[7][9] They form highly reactive OAt or OBt esters, respectively, which are more susceptible to nucleophilic attack by a hindered amine.[9]

  • Slow Reaction Kinetics:

    • Cause: Steric hindrance slows the reaction rate.[4][5] A standard 1-2 hour reaction time may be insufficient.

    • Solution: Increase the reaction time. Monitor the reaction progress over a longer period (e.g., 4, 8, or 24 hours). Gentle heating (e.g., to 40-50 °C) can also be beneficial but should be used with caution as it can increase the risk of side reactions.

  • Suboptimal Reagent Stoichiometry & Order of Addition:

    • Cause: If the activated ester is not formed efficiently before the amine is introduced, or if it decomposes, the coupling will fail. For uronium reagents like HATU, adding the amine before the acid and base can lead to guanylation of the amine, capping it and preventing the desired reaction.[8][14]

    • Solution: Employ a pre-activation step. In a separate vessel (or in the reaction flask), mix the carboxylic acid, coupling reagent (e.g., HATU, 1.1 eq), and base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent like DMF. Allow this mixture to stir for 5-15 minutes to form the activated ester before adding the CPMP (1.0-1.2 eq).[11][14]

Guide 2: Issue - Multiple Byproducts Observed

Your reaction proceeds, but LC-MS or NMR analysis reveals the formation of significant impurities alongside the desired product.

  • Racemization (if the carboxylic acid is chiral):

    • Cause: Over-activation of the carboxylic acid or prolonged exposure to base can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to loss of stereochemical integrity.[8]

    • Solution:

      • Use a coupling reagent known for low racemization, such as COMU or those used with additives like HOBt or Oxyma Pure .[8][9][15]

      • Minimize reaction time and temperature.

      • Use a weaker base if possible, though this may impact the overall reaction rate.

  • N-acylation of Urea Byproduct (with Carbodiimides):

    • Cause: The O-acylisourea intermediate formed with DCC or EDC can rearrange to a stable N-acylurea, which is unreactive and consumes the activated acid.[9]

    • Solution: This is another strong reason to switch from carbodiimides to phosphonium or aminium/uronium reagents, which do not form these byproducts. If using EDC is unavoidable, adding HOBt can help trap the O-acylisourea as the more stable OBt active ester, minimizing the side reaction.[8]

  • Guanidinylation of CPMP (with Uronium Reagents):

    • Cause: Excess HATU or HBTU can react with the primary amine (CPMP) to form a tetramethylguanidinium adduct, effectively capping the amine.[8][14]

    • Solution:

      • Avoid using a large excess of the coupling reagent. A stoichiometry of 1.05-1.2 equivalents relative to the carboxylic acid is typically sufficient.

      • Follow the correct order of addition (pre-activation of the acid) to ensure the coupling reagent is consumed before it can react extensively with the amine.[14]

Part 3: Data & Protocols

Comparative Table of Recommended Coupling Reagents
ReagentClassRelative ReactivityKey Advantages for CPMP CouplingCommon Byproducts
HATU Aminium/UroniumVery HighExcellent for sterically hindered amines; fast reaction times.[8][10]Tetramethylurea
HBTU Aminium/UroniumHighVery efficient, less expensive than HATU.[8]Tetramethylurea
PyBOP PhosphoniumHighEffective for hindered couplings; avoids guanylation side reaction.[9]Hexamethylphosphoramide (HMPA) - a carcinogen; handle with care.
COMU Aminium/UroniumVery HighHigh efficiency like HATU but based on Oxyma, avoiding potentially explosive HOBt/HOAt byproducts.[9][15]Tetramethylurea
EDC/HOBt CarbodiimideModerateWater-soluble byproducts, easy workup.[8] May be insufficient for very hindered couplings.Water-soluble urea, HOBt
Experimental Protocol: Optimized HATU Coupling of CPMP

This protocol is designed for the coupling of a generic carboxylic acid with cyclopropylmethylamine and is a robust starting point for optimization.

  • Carboxylic Acid: 1.0 equivalent

  • Cyclopropylmethylamine (CPMP): 1.1 equivalents

  • HATU: 1.1 equivalents

  • DIPEA: 2.2 equivalents

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M. Stir until the acid is fully dissolved.

  • Pre-activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.2 eq).

  • Activation Time: Allow the mixture to stir at room temperature for 15 minutes. The solution may change color, indicating the formation of the activated OAt-ester.

  • Amine Addition: Add Cyclopropylmethylamine (CPMP) (1.1 eq) to the reaction mixture, typically dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, and 24h).

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH ActiveEster [R-CO-OAt] (Highly Reactive Ester) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Byproduct1 Tetramethylurea Amide Product (R-CO-NH-CH₂-⬡) ActiveEster->Amide CPMP CPMP (H₂N-CH₂-⬡) CPMP->Amide Nucleophilic Attack Byproduct2 HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • ResearchGate. Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Available from: [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]

  • W.W. Norton & Company. 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. Available from: [Link]

  • YouTube. SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Available from: [Link]

  • PubChem. Cyclopropanemethanamine. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Available from: [Link]

  • RSC Publishing. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Available from: [Link]

  • Reddit. Choosing amide coupling agent : r/Chempros. Available from: [Link]

  • Reddit. HATU/PyBOP coupling procedure question : r/Chempros. Available from: [Link]

  • Quora. Which is more basic, ammonia or benzylamine? Why? Available from: [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. Available from: [Link]

  • PubMed. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Available from: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Comparison of basic strength of benzylamine and ammonia. Available from: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]

  • amphoteros. Uphill battles in amide couplings. Available from: [Link]

  • OpenEye Scientific. pKa Database. Available from: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry Stack Exchange. Stability comparison between tropylium, cyclopropylmethylium and dicyclopropylmethylium cations. Available from: [Link]

Sources

Validation & Comparative

Comparing the efficacy of different 1-[(4-Chlorophenyl)phenylmethyl]piperazine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 1-[(4-Chlorophenyl)phenylmethyl]piperazine (CPMP), a critical intermediate in the manufacturing of antihistamines like chlorcyclizine , cetirizine , and meclizine .

Executive Summary

The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine (CPMP) hinges on the efficient formation of the C–N bond between a bulky benzhydryl electrophile and the secondary amine of piperazine. The primary challenge in this synthesis is selectivity : preventing the formation of the symmetrical byproduct N,N'-bis(4-chlorobenzhydryl)piperazine .

This guide compares the two most prevalent industrial methodologies:

  • Direct Nucleophilic Substitution (The Excess Amine Route): The industry standard, balancing raw material cost with workup complexity.

  • The Protection-Deprotection Strategy: A high-fidelity route ensuring mono-substitution, utilized when downstream purification capabilities are limited.

Route 1: Direct Nucleophilic Substitution (Industrial Standard)

This route relies on the reaction between 4-chlorobenzhydryl chloride (4-CBC) and piperazine .[1][2] To suppress the formation of the bis-alkylated impurity, a significant molar excess of piperazine is employed.

Reaction Mechanism & Logic

The reaction proceeds via an SN1 mechanism . The 4-chlorobenzhydryl chloride undergoes heterolysis to form a resonance-stabilized carbocation. The steric bulk of this cation makes SN2 attack unlikely. Piperazine, acting as the nucleophile, captures the cation.

  • Critical Control Point: The concentration of free piperazine must remain high relative to the mono-alkylated product to ensure the carbocation reacts with the starting material rather than the product.

Experimental Protocol (Optimized for High Yield)

Based on optimized industrial workflows (Yield: ~92%).

Reagents:

  • 4-Chlorobenzhydryl chloride (4-CBC): 1.0 eq

  • Piperazine (Anhydrous): 3.0 – 5.0 eq

  • Solvent: Toluene (preferred for azeotropic drying) or Methyl Ethyl Ketone (MEK).

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional but accelerates rate.

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (4.0 eq) in Toluene at 80°C. Add KI (0.1 eq).

  • Addition: Add a solution of 4-CBC (1.0 eq) in Toluene dropwise over 2 hours.

    • Expert Insight: Slow addition maintains a high local concentration of piperazine relative to the electrophile, suppressing bis-alkylation.

  • Reflux: Heat the mixture to reflux (110°C) for 10–12 hours. Monitor via TLC/HPLC for the disappearance of 4-CBC.

  • Workup (The "pH Swing" Purification):

    • Cool to 20°C. Wash the organic layer with water to remove excess unreacted piperazine (piperazine is highly water-soluble; CPMP is not).

    • Acid Extraction: Treat the organic layer with dilute HCl (pH ~2). The CPMP moves into the aqueous phase as the dihydrochloride salt. Any non-basic impurities (unreacted chloride/alcohol) remain in the toluene.

    • Basification: Separate the aqueous layer and neutralize with 30% NaOH to pH 10–11.

    • Isolation: Extract the free base into Toluene or DCM, dry over Na₂SO₄, and concentrate.

    • Crystallization: Recrystallize from Hexane/Isopropyl alcohol if necessary.

Pathway Visualization

DirectAlkylation Start 4-Chlorobenzhydryl Chloride Inter Carbocation Intermediate Start->Inter Heterolysis (-Cl⁻) Pip Piperazine (Excess 4.0 eq) Prod CPMP (Mono-substituted) Pip->Prod Maintains Selectivity Inter->Prod + Piperazine (Major Path) Bis Bis-alkylated Impurity Inter->Bis + CPMP (Minor Path)

Caption: Kinetic competition between Piperazine and CPMP for the carbocation. Excess Piperazine favors the Major Path.

Route 2: The Protection-Deprotection Strategy

When high purity is paramount and chromatographic purification is not an option, the "Protected Route" is superior. This method uses N-mono-protected piperazine (e.g., N-carbethoxy or N-formyl piperazine) to physically prevent bis-alkylation.

Reaction Mechanism
  • Alkylation: 4-CBC reacts with 1-carbethoxypiperazine. Since one nitrogen is protected as a carbamate (non-nucleophilic), reaction can only occur at the secondary amine.

  • Deprotection: The carbethoxy group is removed via alkaline hydrolysis (saponification).

Experimental Protocol

Target Purity: >99% | Yield: ~75-80% (overall)

Reagents:

  • 4-Chlorobenzhydryl chloride: 1.0 eq

  • Ethyl 1-piperazinecarboxylate: 1.1 eq

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF or Acetonitrile.

  • Hydrolysis Reagent: NaOH (aqueous) / Ethanol.

Step-by-Step Methodology:

  • Coupling: Mix 4-CBC, Ethyl 1-piperazinecarboxylate, and K₂CO₃ in DMF. Heat to 80°C for 6 hours.

  • Isolation of Intermediate: Pour into ice water. Extract the carbamate intermediate with Ethyl Acetate.[3]

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate in Ethanol.

    • Add 20% NaOH solution (excess).

    • Reflux for 12–18 hours.[1][4] (Carbamates are stable; vigorous conditions are required).

  • Purification: Evaporate ethanol. Partition residue between water and Toluene.[5][6] The product (CPMP) enters the organic phase.[5][6]

Workflow Visualization

ProtectedRoute Step1 1-Carbethoxypiperazine + 4-CBC Inter Intermediate: N-Carbethoxy-N'-(4-chlorobenzhydryl)piperazine Step1->Inter Selective Alkylation (No Bis-product possible) Step2 Hydrolysis (NaOH / Reflux) Inter->Step2 Final CPMP (Pure Mono-product) Step2->Final - CO2, - EtOH

Caption: The protection strategy guarantees stoichiometry control, eliminating the bis-alkylation risk entirely.

Comparative Analysis: Performance Metrics

The following data summarizes the trade-offs between the two routes based on industrial benchmarks.

MetricRoute 1: Direct AlkylationRoute 2: Protected Strategy
Overall Yield 85 – 92% 70 – 80%
Step Count 1 Step (plus workup)2 Steps (Coupling + Hydrolysis)
Atom Economy High (Piperazine is recoverable)Lower (Loss of protecting group)
Purity Profile Risk of Bis-impurity (requires pH swing)Excellent (>99% intrinsic)
Cost Efficiency High (Piperazine is cheap)Moderate (Protected reagent cost)
Scalability Excellent (Ton-scale feasible)Good (Hydrolysis volume limits throughput)
Expert Recommendation
  • Choose Route 1 for large-scale manufacturing where cost is the driver. The "pH Swing" workup (Acid extraction -> Base release) effectively acts as a chemical filter, removing non-basic impurities and mitigating the bis-alkylation issue without chromatography.

  • Choose Route 2 for laboratory-scale synthesis of analytical standards or when the "pH Swing" fails to remove specific impurities in a complex matrix.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives . National Institutes of Health (PMC). Available at: [Link]

  • Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine (Analogous Chemistry). Google Patents (DE1072995B).
  • Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides . ResearchGate. Available at: [Link]

Sources

Technical Comparison Guide: 1-[(4-Chlorophenyl)phenylmethyl]piperazine vs. Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cl-Effect" in Antihistamine Design

In the development of H1-receptor antagonists, the diphenylmethylpiperazine moiety is a privileged structure. However, the specific derivative 1-[(4-Chlorophenyl)phenylmethyl]piperazine (hereafter referred to as 4-Cl-BHP ) represents a critical evolution from its unsubstituted precursor, Benzhydrylpiperazine (BPP ).

While BPP serves as the backbone for first-generation antihistamines like Cinnarizine, the introduction of the chlorine atom at the para-position in 4-Cl-BHP dramatically alters pharmacokinetics and receptor binding affinity. This guide objectively compares 4-Cl-BHP against BPP and alternative synthetic precursors, focusing on reaction kinetics, impurity profiles, and the critical challenge of chiral resolution for second-generation therapeutics like Levocetirizine.

Comparative Analysis: 4-Cl-BHP vs. Alternatives

The Precursor Landscape

When designing a synthetic route for piperazine-based antihistamines, researchers typically choose between three starting points:

  • 4-Cl-BHP (The Intermediate): Buying/Synthesizing the pre-formed scaffold.

  • BPP (The Non-Halogenated Analog): Used for different target classes (e.g., calcium channel blockers).

  • In-Situ Generation: Reacting Piperazine + 4-Chlorobenzhydryl chloride directly in the final step.

Performance Metrics Table
Feature4-Cl-BHP (Target) Benzhydrylpiperazine (BPP) In-Situ Piperazine Alkylation
CAS Number 303-26-4841-77-0110-85-0 (Piperazine)
Lipophilicity (LogP) ~4.2 (High)~3.6 (Moderate)N/A
Metabolic Stability High (Cl blocks p-hydroxylation)Moderate (Prone to rapid metabolism)N/A
Reaction Kinetics Slower nucleophile due to steric bulkFaster nucleophileFast, but uncontrolled
Major Impurity Bis-alkylation (Dimer) < 0.5% (if purified)Bis-alkylation (Dimer)High Dimer Formation (>10%)
Chiral Resolution Required for Levocetirizine (Difficult)Rarely requiredN/A
Primary Application Cetirizine, Meclizine, HydroxyzineCinnarizine, CyclizineCost-saving attempts
Mechanistic Insight: The "Dimer" Trap

The most significant advantage of using isolated 4-Cl-BHP over in-situ generation is the control of the Bis-alkylation impurity .

  • In-Situ Risk: When reacting 4-chlorobenzhydryl chloride with piperazine, the mono-alkylated product (4-Cl-BHP) competes with the starting piperazine for the alkylating agent. Since 4-Cl-BHP is still nucleophilic, it reacts again to form 1,4-bis(4-chlorobenzhydryl)piperazine .

  • Process Solution: Synthesizing 4-Cl-BHP separately allows for the use of a massive excess of piperazine (5-10 equivalents) to suppress dimer formation, followed by a wash step that is impossible if done in-situ during API synthesis.

Structural & Synthetic Significance (Visualized)

The following diagram illustrates the divergent pathways of the 4-Cl-BHP scaffold versus the BPP scaffold and the critical impurity formation pathway.

G cluster_0 Starting Materials cluster_1 Target Intermediate cluster_2 Critical Impurity cluster_3 Downstream APIs Piperazine Piperazine (Excess) CCPP 4-Cl-BHP (Mono-alkylated) Piperazine->CCPP SN1/SN2 (Controlled) Cl_Benz 4-Chlorobenzhydryl Chloride Cl_Benz->CCPP Dimer Bis-alkylation Impurity (Dimer) CCPP->Dimer Reaction with residual Cl-Benz Cetirizine Cetirizine (Racemic) CCPP->Cetirizine Alkylation Levo Levocetirizine (R-Enantiomer) CCPP->Levo Chiral Resolution (L-Tartaric Acid) Hydroxyzine Hydroxyzine CCPP->Hydroxyzine Alkylation

Caption: Synthetic divergence of 4-Cl-BHP showing the critical bis-alkylation impurity pathway and downstream API generation.

Critical Workflow: Chiral Resolution for Levocetirizine

The modern relevance of 4-Cl-BHP lies in its (R)-enantiomer . While first-generation drugs used the racemate, regulatory shifts favor the euchomer (Levocetirizine).

The Bottleneck

Direct synthesis of the chiral center is expensive. The industry standard is Classical Resolution of the racemic 4-Cl-BHP.

  • Resolving Agent: (L)-Tartaric acid or N-acetyl-L-phenylalanine.

  • Solvent System: Acetone/Water or Ethanol.

  • Yield Challenge: Theoretical max is 50%. Practical single-pass yields are often 12-30% .

  • Recycling: The unwanted (S)-isomer must be racemized (using strong base/heat) and recycled, adding two process steps.

Experimental Protocol: High-Purity Synthesis of 4-Cl-BHP

Objective: Synthesize 1-[(4-Chlorophenyl)phenylmethyl]piperazine with <0.2% Bis-impurity.

Reagents
  • 4-Chlorobenzhydryl chloride (1.0 eq)

  • Anhydrous Piperazine (5.0 eq) - Crucial for mono-selectivity

  • Acetonitrile (Solvent)[1]

  • K2CO3 (Base)

Step-by-Step Methodology
  • Preparation: Charge a 3-neck flask with Acetonitrile (10 volumes) and Anhydrous Piperazine (5.0 eq) . Heat to 60°C to ensure complete dissolution.

  • Addition: Dissolve 4-Chlorobenzhydryl chloride (1.0 eq) in Acetonitrile (2 volumes). Add this solution dropwise to the piperazine mixture over 2 hours.

    • Note: Slow addition keeps the concentration of the alkylating agent low relative to piperazine, favoring mono-alkylation.

  • Reaction: Reflux at 80-82°C for 4-6 hours. Monitor by TLC or HPLC.

  • Quench & Recovery: Distill off the solvent.[1][2] Add water and extract with Toluene.[3]

    • Critical Step: The excess piperazine remains in the aqueous layer. The product moves to Toluene.

  • Purification: Wash the Toluene layer with water (3x) to remove trace piperazine.

  • Crystallization: Convert to the hydrochloride salt using HCl gas in isopropanol, or crystallize the free base from Hexane/Ethyl Acetate.

Expected Yield: 85-92% Purity: >99.5% (HPLC)[4]

Impurity Profile & Quality Control

When sourcing or synthesizing 4-Cl-BHP, the following impurities must be monitored via HPLC:

Impurity NameStructure/OriginAcceptance Limit
Impurity A (Dimer) 1,4-bis(4-chlorobenzhydryl)piperazineNMT 0.15%
Impurity B (Starting Mat) 4-ChlorobenzophenoneNMT 0.10%
Impurity C (Hydrolysis) 4-ChlorobenzhydrolNMT 0.10%
Enantiomeric Purity (S)-isomer (for Levocetirizine batches)NMT 0.50%

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of Levocetirizine Utilizing (R)-(4-Chlorophenyl)(phenyl)methanamine. Retrieved from

  • Venkatesan, A., et al. (2010). "A Simple and Straightforward Synthesis of Antihistaminic Drug Cetirizine." International Journal of Applied Biology and Pharmaceutical Technology, 1(2). Retrieved from

  • Cipla Ltd. (2013). Processes for the synthesis of levocetirizine and intermediates for use therein.[5][6][7][8] U.S. Patent No.[7] 8,349,853. Retrieved from

  • Dong, C. (2014).[4] "Synthesis of 1-[(4-Chlorophenyl)phenyl methyl] Piperazine." Coal and Chemical Industry.[4] Retrieved from

  • Opacic, N., et al. (2009). "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." Molecules, 14. Retrieved from

  • ChemicalBook. (2025).[5] (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine Product & Synthesis Data. Retrieved from

Sources

Analytical Interference Profile: 1-[(4-Chlorophenyl)phenylmethyl]piperazine (Norchlorcyclizine) in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analyte & The Problem

1-[(4-Chlorophenyl)phenylmethyl]piperazine , commonly known as Norchlorcyclizine , is a pharmacologically active metabolite derived from first-generation piperazine-class antihistamines, specifically Hydroxyzine , Meclizine , and Chlorcyclizine .

In the context of diagnostic immunoassays, this molecule presents a significant analytical challenge. Due to its steric bulk and tricyclic-like conformation, Norchlorcyclizine is a documented cause of False Positive results in Tricyclic Antidepressant (TCA) screens .

This guide objectively compares the performance of standard screening platforms (EMIT, ELISA) against confirmatory techniques (LC-MS/MS) regarding this specific interferent. It is designed for researchers and toxicologists requiring a robust protocol to validate or mitigate this cross-reactivity.[1]

Structural Basis of Interference[1]

To understand the causality of the interference, one must analyze the structural homology.[1] TCA immunoassays typically target the three-ring nucleus of drugs like Amitriptyline or Imipramine.

Norchlorcyclizine possesses two phenyl rings (one chlorinated) attached to a central carbon, which is linked to a piperazine ring.[1] In solution, this molecule can adopt a "butterfly" conformation that sterically mimics the tricyclic core of TCAs, fooling the antibody binding site.[1]

Visualization: Metabolic Pathway & Structural Mimicry

StructuralAnalysis cluster_0 Parent Drug Metabolism cluster_1 Immunoassay Target Hydroxyzine Hydroxyzine (Parent Drug) Norchlor Norchlorcyclizine (1-[(4-Chlorophenyl)phenylmethyl]piperazine) PRIMARY INTERFERENT Hydroxyzine->Norchlor N-dealkylation Meclizine Meclizine (Parent Drug) Meclizine->Norchlor Metabolism TCA_Ab TCA Antibody (Target: Tricyclic Nucleus) Norchlor->TCA_Ab Cross-Reactivity (Steric Mimicry) Amitriptyline Amitriptyline (True Positive) Amitriptyline->TCA_Ab Specific Binding

Figure 1: Metabolic origins of Norchlorcyclizine and its competitive binding mechanism against TCA antibodies.

Comparative Performance Guide

This section contrasts how different analytical technologies handle the presence of Norchlorcyclizine.

Table 1: Technology Impact Matrix
FeatureHomogeneous Immunoassay (EMIT/FPIA) ELISA (Microplate) LC-MS/MS (Gold Standard)
Detection Principle Competitive binding in solution (turbidity/fluorescence).Competitive binding on solid phase (colorimetric).[1]Mass-to-Charge (m/z) ratio + Retention Time.
Norchlorcyclizine Behavior High Interference. Antibodies in these kits often have broad specificity to catch multiple TCAs, making them prone to piperazine mimicry.[1]Moderate Interference. Depends on the specific clone (monoclonal vs. polyclonal).[1] Washing steps may reduce weak binding.[1]No Interference. Norchlorcyclizine has a distinct mass and retention time from TCAs.[1]
False Positive Rate High (Reported >10% in patients taking Hydroxyzine).[1]Moderate.< 0.1% (Negligible).[1][2]
Sensitivity (LOD) ~300 - 1000 ng/mL~10 - 50 ng/mL< 1 ng/mL
Throughput Very High (Auto-analyzers).Medium (Batch processing).Low/Medium.[1]
Cost per Test Low.[1]Medium.High.
Key Insight for Researchers:

If your study involves subjects taking Hydroxyzine or Meclizine , using a standard TCA immunoassay (EMIT or Rapid Test) will yield invalid data without confirmatory testing.[1] The "Positive" result is often a measurement of Norchlorcyclizine concentration, not tricyclic antidepressants.[1]

Experimental Protocol: Determination of Cross-Reactivity

Do not rely on manufacturer package inserts alone.[1] If you are developing an assay or validating a new lot of antibodies, you must empirically determine the Cross-Reactivity Factor (CRF) of Norchlorcyclizine.[1]

Objective

To quantify the percentage of cross-reactivity of 1-[(4-Chlorophenyl)phenylmethyl]piperazine in a TCA immunoassay.

Materials
  • Reference Standard: 1-[(4-Chlorophenyl)phenylmethyl]piperazine (Sigma-Aldrich or equivalent, >98% purity).

  • Matrix: Drug-Free Urine (DFU).

  • Assay Kit: Target TCA Immunoassay (e.g., EMIT, ELISA).

  • Calibrator: Nortriptyline or Desipramine (depending on kit target).[1]

Workflow Diagram

ProtocolWorkflow Start Start Validation PrepStock 1. Prepare Stock Solution 1 mg/mL Norchlorcyclizine in Methanol Start->PrepStock Spike 2. Spike into DFU Create concentration range: 0, 1k, 10k, 50k, 100k ng/mL PrepStock->Spike RunAssay 3. Run Immunoassay (Triplicate) Spike->RunAssay Measure 4. Measure Apparent Concentration (Based on TCA Calibration Curve) RunAssay->Measure Calc 5. Calculate % Cross-Reactivity Measure->Calc

Figure 2: Step-by-step workflow for empirically validating cross-reactivity.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 1-[(4-Chlorophenyl)phenylmethyl]piperazine in 10 mL of methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Spiking (Serial Dilution):

    • Spike the stock into Drug-Free Urine to achieve final concentrations of: 1,000, 10,000, 50,000, and 100,000 ng/mL.

    • Note: Hydroxyzine metabolites can reach high concentrations in urine (>10,000 ng/mL) due to renal excretion.[1]

  • Analysis: Run these samples in triplicate on your TCA immunoassay alongside a standard TCA calibration curve.

  • Calculation: Use the following formula to determine cross-reactivity at the assay cutoff (typically 300 ng/mL or 1000 ng/mL):

    
    
    
Interpretation of Results
  • < 0.1%: Negligible interference.[1]

  • 0.1% - 1.0%: Moderate interference (May trigger positive at high physiological doses).

  • > 1.0%: High interference (Likely to cause clinical False Positives).[1]

Mitigation Strategies

When a "Positive" TCA result is obtained in a research or clinical setting:

  • Medication Review: Check for prescriptions of Hydroxyzine (Vistaril, Atarax) , Cetirizine (Zyrtec) , or Meclizine (Antivert) .

  • Symptom Check: Does the subject exhibit anticholinergic toxidrome (dilated pupils, dry skin, tachycardia)? If not, and they are taking antihistamines, the result is likely a False Positive caused by Norchlorcyclizine.[1][3]

  • Mandatory Confirmation: Use LC-MS/MS or GC-MS .[4] These methods separate Norchlorcyclizine (m/z 287 approx) from TCAs based on molecular weight and fragmentation patterns, providing a definitive result.[1]

References

  • PubChem. (n.d.).[1] Norchlorcyclizine (Compound).[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Dasgupta, A. (2025).[1][4][7] False-positive Serum Tricyclic Antidepressant Concentrations Using Fluorescence Polarization Immunoassay Due to the Presence of Hydroxyzine and Cetirizine. ResearchGate. Retrieved from [Link]

  • Medical Distribution Group. (n.d.).[1] Drug Testing Cross Reactions - Tricyclic Antidepressants (TCA). Retrieved from [Link]

  • Dr. Oracle. (2025). What medications can cause false positive results for Tricyclic Antidepressants (TCAs)?. Retrieved from [Link]

  • NIST. (2025). Norchlorcyclizine Mass Spectrum Data. National Institute of Standards and Technology.[1][8] Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide: Disposal of 1-[(4-Chlorophenyl)phenylmethyl]- Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Subject: 1-[(4-Chlorophenyl)phenylmethyl]- derivatives (Commonly: Chlorobenzhydryl piperazines/intermediates). Scope: This guide covers the end-of-life management for the p-chlorobenzhydryl pharmacophore, a halogenated aromatic intermediate frequently used in the synthesis of antihistamines (e.g., Chlorcyclizine, Cetirizine, Meclizine).

The Core Hazard: The presence of the chlorine atom on the aromatic ring dictates the disposal pathway. Improper combustion of chlorinated aromatics at low temperatures (<850°C) can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Therefore, standard autoclaving or low-temp incineration is strictly prohibited.

Part 1: Chemical Assessment & Waste Categorization

Before initiating disposal, you must categorize the physical state and hazard profile.[1] This substance is generally a solid at room temperature but may exist in solvent mother liquors.

Parameter Data / Characteristic Disposal Implication
Chemical Class Halogenated Aromatic AmineMUST be segregated from non-halogenated solvents to prevent cross-contamination of bulk waste streams.[2][3]
Physical State White to off-white Crystalline SolidSolid waste requires "Lab Pack" or bulk solid drum disposal. Do not dissolve solely for disposal unless required by facility permit.
Melting Point ~150–214°C (Derivative dependent)Stable solid; does not require temperature-controlled storage for disposal.
Hazards (GHS) Acute Tox. 4 (Oral), Skin/Eye Irrit.[4][5] 2A, Aquatic Tox.[6]Cytotoxic/Potent protocols recommended if the specific derivative has high biological activity.
RCRA Status Not P-Listed/U-Listed (typically)Treat as Characteristic Hazardous Waste (Toxic/Irritant).
Part 2: Pre-Disposal Stabilization (The Protocol)
A. Solid Waste (Pure Substance or Spill Debris)
  • Principle: Containment of dust and prevention of leaching.[6]

  • Protocol:

    • Double-Bagging: Place the substance in a clear, 4-mil polyethylene bag. Seal with tape. Place this bag inside a second bag (amber or clear) and seal again.

    • Labeling: Affix a hazardous waste label to the outer bag immediately.

      • Text: "Hazardous Waste - Solid - Toxic - Halogenated."

      • Constituents: "1-[(4-Chlorophenyl)phenylmethyl]piperazine (or specific derivative)."[6][7]

    • Container: Deposit the double-bagged waste into a wide-mouth HDPE drum (typically blue or white) designated for "Halogenated Solids."

B. Liquid Waste (Mother Liquors/Solvent Mixtures)
  • Principle: Segregation of halogens.

  • Protocol:

    • Segregation: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

    • pH Check: Ensure the solution is neutral (pH 6-9). If the synthesis involved strong acids (e.g., HCl salt formation), neutralize carefully before bulking to prevent drum pressurization.

    • Container: Pour into the "Halogenated Solvent" carboy (Red tag/stripe often used in labs).

    • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

C. Trace Residues (Glassware & Rinsate)
  • Principle: Triple Rinse Rule (RCRA Empty).

  • Protocol:

    • Rinse contaminated glassware with a compatible solvent (e.g., Methanol or DCM) three times .

    • Collect all three rinsates into the Halogenated Liquid Waste stream.

    • Once triple-rinsed, the glassware can be washed normally or disposed of as glass trash (if no visible residue remains).

Part 3: The Disposal Workflow (Visualization)

This diagram illustrates the decision logic for segregating this specific chemical class.

DisposalWorkflow Start Waste Generation: 1-[(4-Chlorophenyl)phenylmethyl]- Derivative StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid/Solution SolidPrep Double Bag (4-mil Poly) Label: 'Toxic Solid - Halogenated' Solid->SolidPrep LiquidPrep Verify pH (Neutralize if Acidic) Segregate from Non-Halogenated Liquid->LiquidPrep BinSolid Container: Wide-Mouth Drum (Halogenated Solids) SolidPrep->BinSolid BinLiquid Container: Safety Carboy (Halogenated Solvents) LiquidPrep->BinLiquid Disposal Final Disposal: High-Temp Incineration (>1100°C) with Flue Gas Scrubbing BinSolid->Disposal BinLiquid->Disposal

Caption: Operational workflow for segregating chlorobenzhydryl waste streams to ensure regulatory compliance and thermal destruction.

Part 4: Regulatory Compliance & Safety Framework
1. Destruction Method: Thermal Oxidation

Because of the Chlorine-Carbon (Cl-C) bond, the only acceptable final disposal method is High-Temperature Incineration .

  • Requirement: The incinerator must operate at >1100°C (2000°F) with a residence time of >2 seconds.

  • Reasoning: Lower temperatures risk generating dioxins. The facility must be equipped with a wet scrubber to neutralize the Hydrogen Chloride (HCl) gas generated during combustion [1].

2. RCRA Considerations (USA)

While 1-[(4-Chlorophenyl)phenylmethyl]piperazine is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.

  • Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (rare for this chemical) or >100 kg of non-acute hazardous waste, you fall under SQG or LQG regulations [2].

  • Satellite Accumulation: Waste must be stored at or near the point of generation (e.g., inside the fume hood or a designated cabinet) and moved to the central accumulation area within 3 days of filling the container [3].[1]

3. Emergency Spill Procedures
  • PPE: Nitrile gloves (double gloved), Lab coat, Safety Goggles, N95 dust mask (if powder).

  • Small Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

  • Small Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent carrier is oxidizing or if the derivative is a nitrate salt.

References
  • U.S. Environmental Protection Agency. (2024). Incineration of Halogenated Organic Wastes: Technical Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Categories of Hazardous Waste Generators. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Hazardous Waste Management. Retrieved from [Link]

Sources

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